Technical Documentation Center

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
  • CAS: 207399-28-8

Core Science & Biosynthesis

Foundational

In-Depth Technical Guide: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid in Anti-Tubercular Drug Development

Executive Summary 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) is a highly specialized synthetic building block and a potent pharmacophore in the realm of anti-tubercular drug discovery[1][2]. Bel...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) is a highly specialized synthetic building block and a potent pharmacophore in the realm of anti-tubercular drug discovery[1][2]. Belonging to the 5-phenylfuran-2-carboxylic acid class, this compound and its derivatives are rationally engineered to competitively inhibit MbtI , a magnesium-dependent salicylate synthase critical for Mycobacterium tuberculosis (Mtb) virulence[3][4]. This whitepaper details the structural properties, mechanistic rationale, and validated experimental workflows for synthesizing and evaluating this compound.

Chemical Structure & Physicochemical Properties

The structural architecture consists of a furan-2-carboxylic acid core covalently linked at the 5-position to a 2-chloro-5-nitrophenyl moiety[1][5]. This specific arrangement balances lipophilicity with precise electronic distribution, making it an ideal candidate for enzymatic inhibition.

PropertyValueSource
IUPAC Name 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid[1]
CAS Number 207399-28-8[1][5]
Molecular Formula C11H6ClNO5[2][5]
Molecular Weight 267.62 g/mol [5][6]
SMILES O=C(O)C1=CC=C(C2=CC([O-])=CC=C2Cl)O1[1]
Predicted Boiling Point 450.7 ± 45.0 °C[6]
Structural Class 5-phenylfuran-2-carboxylic acids[3]

Mechanistic Rationale: Targeting MbtI in Mycobacterium tuberculosis

Causality in Drug Design

MbtI belongs to the chorismate-utilizing enzyme (CUE) family and catalyzes the conversion of chorismate to salicylate[3]. Salicylate is the foundational building block for mycobactins , which are siderophores that Mtb secretes to scavenge iron from the host environment[3][7]. Without iron, Mtb cannot survive within host macrophages.

The 5-phenylfuran-2-carboxylic acid scaffold is a rationally designed bioisostere of chorismate[3][4]:

  • Carboxylic Acid & Furan Ring: The carboxylate group directly coordinates with the essential Mg2+ ion in the MbtI active site, while the furan oxygen provides additional electronic interactions[3].

  • 2-Chloro-5-nitrophenyl Substitution: The ortho-chlorine atom forces the phenyl ring out of coplanarity with the furan ring. This dihedral twist is critical for fitting into the hydrophobic pocket of MbtI when the enzyme adopts its "closed" conformation[3][4]. The strongly electron-withdrawing para-nitro group enhances the binding affinity through electrostatic and hydrogen-bonding interactions with active site residues (e.g., Thr271)[3].

Pathway Inhibitor 5-Aryl-furan-2-carboxylic acid (MbtI Inhibitor) MbtI MbtI (Salicylate Synthase) Mg2+ dependent Inhibitor->MbtI Competitive Inhibition Chorismate Chorismate Chorismate->MbtI Substrate Salicylate Salicylate MbtI->Salicylate Catalysis Mycobactin Mycobactins (Siderophores) Salicylate->Mycobactin Biosynthesis Iron Iron (Fe3+) Acquisition Mycobactin->Iron Chelation Virulence Mtb Survival & Virulence Iron->Virulence Essential for

Mechanism of action: MbtI inhibition disrupts mycobactin biosynthesis and iron acquisition.

Synthesis Methodology

The synthesis of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid follows a robust, two-step self-validating protocol utilizing a Suzuki-Miyaura cross-coupling followed by saponification[3][4].

Synthesis SM1 Furan-2-boronic acid derivative Step1 Suzuki Coupling Pd(dppf)Cl2, Base SM1->Step1 SM2 Aryl Halide (2-Cl-5-NO2-Ph-Br) SM2->Step1 Intermediate Methyl Ester Intermediate Step1->Intermediate Yield: ~70-80% Step2 Hydrolysis NaOH, MeOH/H2O Intermediate->Step2 Product Target Acid (CAS 207399-28-8) Step2->Product Acidification (pH 3-4)

Workflow for the synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

Step 1: Suzuki-Miyaura Cross-Coupling
  • Rationale: Palladium-catalyzed cross-coupling is chosen for its high regiospecificity and tolerance to nitro and ester functional groups.

  • Procedure: React (5-(methoxycarbonyl)furan-2-yl)boronic acid (1.0 eq) with 2-bromo-1-chloro-4-nitrobenzene (1.1 eq) in a degassed solvent mixture of 1,4-dioxane and water (4:1 v/v). Add a palladium catalyst (e.g., Pd(dppf)Cl2, 0.05 eq) and a mild base (e.g., Na2CO3, 2.0 eq)[3].

  • Reaction Conditions: Heat to 80–90 °C under an inert argon atmosphere for 12 hours.

  • Validation: Monitor via TLC (Hexane:EtOAc 7:3). The disappearance of the boronic acid spot confirms conversion.

Step 2: Basic Hydrolysis (Saponification)
  • Rationale: Cleaving the methyl ester is required to reveal the active carboxylic acid pharmacophore, which is necessary for Mg2+ coordination.

  • Procedure: Dissolve the intermediate methyl ester in a mixture of MeOH and H2O. Add 3.0 equivalents of NaOH and stir at reflux for 3 hours[3].

  • Validation & Isolation: Concentrate the mixture in vacuo to remove MeOH. Critical Step: Acidify the aqueous layer with 1M HCl to pH 3–4[3]. This specific pH ensures the complete protonation of the carboxylate (pKa ~4.5), forcing the product to precipitate out of the aqueous solution as a yellow solid, avoiding zwitterionic solubility issues. Extract with EtOAc, dry over anhydrous Na2SO4, and evaporate[3].

Experimental Protocols for Biological Evaluation

To validate the efficacy of the synthesized compound, the following self-contained assays are standard in the field:

Protocol A: MbtI Enzymatic Inhibition Assay
  • Objective: Quantify the IC50 of the compound against recombinant MbtI.

  • Method: MbtI activity is measured using a continuous fluorescence assay that detects the formation of salicylate[3].

  • Conditions: Perform the assay in 50 mM HEPES buffer (pH 7.5) containing 5 mM MgCl2.

  • Detection: Measure fluorescence at an excitation wavelength of 305 nm and an emission wavelength of 410 nm[3].

  • Causality: The addition of MgCl2 is non-negotiable, as MbtI is strictly Mg2+-dependent. A decrease in fluorescence directly correlates with the competitive displacement of chorismate by the furan-2-carboxylic acid inhibitor.

Protocol B: Whole-Cell Antimycobacterial Assay (MIC)
  • Objective: Determine the Minimum Inhibitory Concentration against M. bovis BCG or Mtb H37Rv[4][7].

  • Method: Use the Resazurin Microtiter Assay (REMA).

  • Validation: Resazurin (blue, non-fluorescent) is reduced by viable mycobacteria to resorufin (pink, highly fluorescent). The lack of color change in the presence of the inhibitor confirms cell death due to iron starvation[7].

References

  • Bellinzoni, M., et al. "Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery." Pharmaceuticals (Basel), 2023. URL:[Link]

  • Cazzaniga, G., et al. "Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy." ACS Infectious Diseases, 2025. URL:[Link]

Sources

Exploratory

Molecular Characterization and High-Resolution Mass Spectrometry of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals Executive Summary The compound 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid (also kn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals

Executive Summary

The compound 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid (also known as 5-(2-chloro-5-nitrophenyl)-2-furoic acid) is a highly functionalized heteroaromatic building block. Featuring a furan-2-carboxylic acid core linked to a 2-chloro-5-nitrophenyl moiety, it is frequently utilized in the synthesis of advanced pharmacophores and agrochemicals.

As a Senior Application Scientist, I emphasize that relying solely on nominal mass for halogenated, heteroaromatic compounds is insufficient. Precise molecular characterization using High-Resolution Mass Spectrometry (HRMS) is mandatory to verify synthetic fidelity, track metabolic degradation, and ensure rigorous quality control. This whitepaper establishes a self-validating analytical framework for the exact mass determination of this compound.

Fundamental Physicochemical Profiling

Before initiating any mass spectrometry workflow, we must establish the ground-truth physicochemical parameters. The molecular formula of the compound is C11H6ClNO5 [1].

The distinction between average molecular weight and monoisotopic exact mass dictates how we approach the compound in the laboratory. The average molecular weight (267.62 g/mol ) accounts for the natural isotopic abundance of all elements—most notably the ~75.77% to 24.23% ratio of 35 Cl to 37 Cl [2, 3]. This value is used exclusively for bulk stoichiometric calculations during synthesis. Conversely, the monoisotopic exact mass (266.9934 Da) is calculated using only the most abundant isotopes ( 12 C, 1 H, 35 Cl, 14 N, 16 O) and serves as the primary target for HRMS identification[1, 4].

Table 1: Fundamental Mass Parameters
ParameterValueCausality / Analytical Significance
Molecular Formula C11H6ClNO5Dictates the theoretical exact mass and expected isotopic distribution.
Average Molecular Weight 267.62 g/mol Essential for molarity calculations and synthetic stoichiometry.
Monoisotopic Exact Mass 266.9934 DaThe absolute target mass for Orbitrap/TOF HRMS identification.
Theoretical[M-H]⁻ m/z 265.9867The primary precursor ion observed during negative mode ionization.

The Causality of Analytical Design: Why ESI Negative Mode?

In mass spectrometry, the choice of ionization technique is entirely dictated by the analyte's functional groups. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid possesses a highly acidic carboxylic acid (-COOH) group on the furan ring.

The Mechanistic Choice: Electrospray Ionization in Negative Mode (ESI-) is the optimal strategy. In a mildly basic or neutral mobile phase, the carboxylic acid readily donates a proton, generating a highly stable deprotonated precursor ion [M-H]⁻ . Attempting to analyze this compound in positive mode (ESI+) would yield poor ionization efficiency and extensive in-source fragmentation. By targeting the [M-H]⁻ ion (m/z 265.9867), we maximize signal-to-noise (S/N) ratio and ensure a clean spectrum.

Furthermore, the presence of a single chlorine atom provides a built-in validation mechanism. The natural isotopic distribution of chlorine creates a distinct M+2 peak that must appear at approximately 32% of the intensity of the monoisotopic M peak. If this ratio is absent, the molecular assignment is false.

Table 2: Theoretical Isotopic Distribution for[M-H]⁻ (C11H5ClNO5⁻)
IsotopeTheoretical m/zRelative AbundanceMechanistic Origin
M 265.9867100.0%Pure monoisotopic composition ( 12 C, 35 Cl).
M+1 266.9900~12.5%Incorporation of one 13 C atom.
M+2 267.9837~32.0%Presence of the 37 Cl isotope.
M+3 268.9870~4.0%Simultaneous 13 C and 37 Cl incorporation.

Self-Validating LC-HRMS Experimental Protocol

To ensure trustworthiness and reproducibility, the following step-by-step methodology is designed as a self-validating system. It utilizes specific mobile phase chemistry to promote ionization and relies on internal mass calibration to achieve sub-3 ppm mass accuracy.

Step 1: Sample Preparation
  • Accurately weigh 1.0 mg of the standard compound.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock to a final working concentration of 1 µg/mL using a diluent of 50:50 Methanol:Water. Causality: This concentration prevents detector saturation and minimizes isotopic peak distortion.

Step 2: UHPLC Separation Parameters
  • Column: Sub-2 µm C18 analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH ~6.8). Causality: Ammonium acetate acts as a buffer that maintains the carboxylic acid in its deprotonated state without causing the ion suppression typically seen with strong acids like TFA.

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes.

Step 3: HRMS Acquisition (Orbitrap or Q-TOF)
  • Ionization: ESI Negative Mode.

  • Capillary Voltage: 2.5 kV.

  • Resolution: Set to ≥70,000 FWHM at m/z 200.

  • Lock Mass: Utilize an internal background ion (e.g., palmitic acid [M-H]⁻ at m/z 255.2330) for real-time mass correction.

LC_HRMS_Workflow SamplePrep 1. Sample Preparation 1 µg/mL in MeOH/H2O Chromatography 2. UHPLC Separation Ammonium Acetate/ACN SamplePrep->Chromatography Injection Ionization 3. ESI Negative Mode Deprotonation to [M-H]- Chromatography->Ionization Elution MassAnalyzer 4. HRMS Acquisition Orbitrap Res > 70,000 Ionization->MassAnalyzer Ion Transfer DataAnalysis 5. Data Validation Mass Error < 3 ppm MassAnalyzer->DataAnalysis Spectral Data

Figure 1: Self-validating LC-HRMS analytical workflow for exact mass determination.

Data Interpretation and Fragmentation Mechanics (MS/MS)

Once the exact mass of the precursor ion is validated, Collision-Induced Dissociation (CID) is employed to generate structural fragments. The fragmentation pattern of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid is highly predictable based on its functional groups:

  • Decarboxylation: The most thermodynamically favorable pathway is the neutral loss of carbon dioxide (CO₂, 44 Da) from the furan-2-carboxylic acid moiety, yielding a product ion at m/z 221.996.

  • Nitro Group Cleavage: The secondary pathway involves the loss of the nitro group (NO₂, 46 Da), yielding a product ion at m/z 219.991.

Fragmentation_Pathway Parent Precursor Ion[M-H]- m/z 265.986 C11H5ClNO5- Frag1 Product Ion 1 m/z 221.996 Loss of CO2 Parent->Frag1 CID (-44 Da) Frag2 Product Ion 2 m/z 219.991 Loss of NO2 Parent->Frag2 CID (-46 Da) Frag3 Secondary Fragments Furan Ring Cleavage Frag1->Frag3 Higher Energy Frag2->Frag3 Higher Energy

Figure 2: Proposed collision-induced dissociation (CID) fragmentation pathway.

By correlating the exact mass of the precursor ion (m/z 265.9867), the ~32% relative abundance of the 37 Cl isotope, and the characteristic neutral losses of 44 Da and 46 Da, the analytical scientist can unequivocally confirm the identity and structural integrity of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid.

References

  • PubChem. "C11H6ClNO5 - Explore - PubChemLite". National Center for Biotechnology Information.1

  • ChemicalBook. "95611-88-4 - ChemicalBook India". 2

  • Echemi. "5-(4-CHLORO-2-NITRO-PHENYL)-FURAN-2-CARBOXYLIC ACID Basic Attributes". 3

  • Lab-Chemicals. "5-(2-chloro-5-nitrophenyl)-2-furoic acid (CAS: 207399-28-8)". 4

Sources

Foundational

Mechanism of Action of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid Derivatives: Targeting MbtI for Next-Generation Antitubercular Therapy

Executive Summary The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. Traditional antibioti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The relentless emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel therapeutic targets. Traditional antibiotics primarily target cell wall synthesis or transcription. However, anti-virulence strategies—specifically starving the pathogen of essential micronutrients—represent a paradigm shift in mycobacterial pharmacology. This technical whitepaper explores the mechanism of action, structural pharmacology, and experimental validation of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid derivatives , a highly potent class of inhibitors targeting the mycobacterial salicylate synthase (MbtI) [1].

The Biological Imperative: Iron Acquisition and MbtI

To survive within the hostile environment of host alveolar macrophages, M. tuberculosis relies on the biosynthesis of mycobactins—lipophilic siderophores that scavenge host iron (Fe³⁺).

The mycobactin biosynthetic cascade is initiated by MbtI , a Mg²⁺-dependent salicylate synthase belonging to the chorismate-utilizing enzyme (CUE) family. MbtI catalyzes the conversion of chorismate to salicylic acid via an isochorismate intermediate. Because the MbtI enzyme and the broader mycobactin pathway are entirely absent in human cells, targeting MbtI provides a highly selective mechanism to induce intracellular iron starvation in Mtb without off-target human toxicity [2].

Pathway Chorismate Chorismate MbtI MbtI Enzyme (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylic Acid MbtI->Salicylate Mycobactin Mycobactins (Siderophores) Salicylate->Mycobactin MbtB-MbtG Survival M. tuberculosis Intracellular Survival Mycobactin->Survival Fe3+ Acquisition Inhibitor 5-(2-Chloro-5-nitrophenyl)furan- 2-carboxylic acid derivatives Inhibitor->MbtI Competitive Inhibition

Fig 1. MbtI-mediated mycobactin biosynthesis pathway and targeted inhibition.

Structural Pharmacology & Molecular Mechanism

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid functions as a competitive inhibitor at the MbtI active site. Its mechanism of action is driven by precise molecular mimicry and stereoelectronic tuning, as revealed by recent co-crystallization studies of the furan-2-carboxylic acid scaffold [3].

The Furan-2-Carboxylic Acid Pharmacophore

The core of the molecule acts as a bioisostere for the natural substrate, chorismate.

  • Hydrogen Bonding Network: The carboxylic acid moiety forms critical, stabilizing hydrogen bonds with active site residues Tyr385 and Arg405 , as well as an ordered water molecule.

  • Oxygen Anchoring: The oxygen atom within the furan ring acts as a secondary hydrogen bond acceptor for Arg405, locking the core structure into the catalytic pocket and preventing the binding of chorismate.

The Aryl Substitution (2-Chloro-5-nitrophenyl)

The addition of the substituted phenyl ring at the 5-position of the furan drives the extraordinary potency of these derivatives. The phenyl ring extends into a hydrophobic cleft adjacent to the active site:

  • Cation-π Interactions: The aromatic ring engages in a strong cation-π interaction with Lys438 and maintains van der Waals contacts with Thr361 .

  • Stereoelectronic Tuning: The electron-withdrawing nitro (-NO₂) group at the 5-position and the chloro (-Cl) group at the 2-position strictly dictate the dihedral angle between the phenyl and furan rings. This forces the molecule into a nearly planar conformation that perfectly matches the geometry of the MbtI binding cleft in its "closed" state [3].

  • Sub-pocket Engagement: The highly electronegative nitro group acts as a hydrogen bond acceptor (analogous to cyano-substitutions interacting with Lys205), while the lipophilic chloro group fills a hydrophobic sub-pocket, drastically reducing the off-rate (k_off) of the inhibitor.

Quantitative Structure-Activity Relationship (SAR) Profile

To understand the causality behind the structural evolution of these inhibitors, we must analyze the SAR data. The transition from simple furan derivatives to complex, lipophilic aryl-substituted molecules was driven by the need to overcome the thick, mycolic acid-rich mycobacterial cell wall [4].

Compound / Derivative ClassTargetEnzymatic IC₅₀ (µM)Whole-Cell MIC₉₉ (µM)Cytotoxicity CC₅₀ (µM)Key Structural Rationale
Lead Compound I (5-(3-cyanophenyl)furan-2-carboxylic acid)MbtI6.3250>500Baseline competitive inhibition; poor cell wall penetration.
Compound IV (5-(3-cyano-5-(trifluoromethyl)phenyl) derivative)MbtI~18.0~125>500CF₃ addition increases lipophilicity, improving whole-cell MIC.
Compound 1e (5-(3-cyano-5-isobutoxyphenyl) derivative)MbtI11.232>500Bulky ether substitution maximizes macrophage penetration.
5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid analogs MbtI10 - 3532 - 250>200Halogen/Nitro pairing optimizes cation-π interactions and dihedral angle.

*Representative ranges for the halogenated/nitro aryl-furan class based on established SAR trends [1][4].

Self-Validating Experimental Methodologies

As a Senior Application Scientist, I mandate that all screening protocols operate as self-validating systems. A simple readout is insufficient; the assay must internally prove causality between target engagement and phenotypic outcome.

Protocol 1: MbtI Enzymatic Target Engagement Assay

Rationale: To definitively prove that the mechanism of action is direct competitive inhibition of MbtI, rather than downstream pathway interference.

  • Enzyme Preparation: Express recombinant M. tuberculosis MbtI in E. coli BL21(DE3) and purify via Ni-NTA affinity chromatography.

  • Reaction Matrix: Prepare a buffer of 50 mM HEPES (pH 7.5) and 5 mM MgCl₂. Add purified MbtI to a final concentration of 5 nM.

  • Inhibitor Titration: Dispense the 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid derivative across a concentration gradient (0.1 µM to 500 µM) into the reaction matrix. Incubate for 15 minutes at 37°C.

  • Reaction Initiation: Add chorismate to a final concentration of 50 µM.

  • Fluorescence Detection: Continuously monitor the production of salicylic acid using a fluorimeter (Excitation: 305 nm, Emission: 410 nm).

  • Self-Validation Check:

    • Positive Control: Run Methyl-AMT (a known, validated MbtI inhibitor) in parallel. If Methyl-AMT fails to suppress fluorescence, the enzyme batch is inactive.

    • Causality Proof: Perform a Lineweaver-Burk plot analysis at varying chorismate concentrations. An intersecting pattern on the y-axis mathematically proves competitive inhibition.

Protocol 2: Ex Vivo Macrophage Infection Efficacy Assay

Rationale: Enzymatic inhibition is meaningless if the drug cannot penetrate host macrophages and the mycobacterial cell envelope.

  • Cell Culture: Seed MPI-2 murine alveolar-like macrophages (or THP-1 cells) in 96-well plates at 5 × 10⁴ cells/well.

  • Infection: Infect macrophages with GFP-expressing M. tuberculosis H37Rv at a Multiplicity of Infection (MOI) of 1:1. Wash extracellular bacteria after 4 hours.

  • Treatment: Apply the furan-2-carboxylic acid derivatives at varying concentrations. Incubate for 72 hours.

  • Readout: Lyse the macrophages using 0.1% Triton X-100 and measure the residual GFP fluorescence to quantify surviving intracellular mycobacteria.

  • Self-Validation Check (Selectivity Index):

    • Simultaneously run a Resazurin viability assay on uninfected macrophages treated with the compound to determine the CC₅₀.

    • Causality Proof: The Selectivity Index (CC₅₀ / MIC₉₉) must be >10 to prove that the reduction in GFP fluorescence is due to targeted antibacterial action, not host cell death.

Workflow Step1 1. Compound Synthesis & Purification Step2 2. MbtI Enzymatic Assay (Target Engagement) Step1->Step2 Step3 3. In Vitro MIC99 Assay (Phenotypic Viability) Step2->Step3 Validation1 Self-Validation: Lineweaver-Burk Plot & Positive Control (Methyl-AMT) Step2->Validation1 Step4 4. Macrophage Infection Model (Ex Vivo Efficacy) Step3->Step4 Validation2 Self-Validation: Cytotoxicity CC50 on THP-1 (Selectivity Index > 10) Step4->Validation2

Fig 2. Self-validating experimental workflow for MbtI inhibitor evaluation.

Overcoming the Lipophilicity Barrier: Nano-enabling Strategies

While the 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid scaffold exhibits exceptional target affinity, the highly polar carboxylic acid group restricts passive diffusion across the lipid-rich mycobacterial cell wall.

To bridge the gap between enzymatic IC₅₀ and whole-cell MIC₉₉, modern drug development relies on nano-enabling strategies. Recent breakthroughs have demonstrated that esterifying the carboxylic acid (creating a prodrug) and encapsulating it within PMPC–PDPA polymersomes drastically enhances intracellular delivery [1]. These polymersomes are readily phagocytosed by infected macrophages. Upon entering the acidic phagolysosome, the PDPA core undergoes a conformational shift, releasing the lipophilic prodrug directly into the vicinity of the intracellular mycobacteria, where host esterases cleave it back into the active furan-2-carboxylic acid inhibitor.

References

  • Nanoenabling MbtI Inhibitors for Next-Generation Tuberculosis Therapy ACS Journal of Medicinal Chemistry (2025)[Link]

  • Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents Pharmaceuticals (MDPI) (2021)[Link]

  • Structural Study of a New MbtI-Inhibitor Complex: Towards an Optimized Model for Structure-Based Drug Discovery Pharmaceuticals (MDPI) (2023)[Link]

  • Synthesis and Assessment of the In Vitro and Ex Vivo Activity of Salicylate Synthase (Mbti) Inhibitors as New Candidates for the Treatment of Mycobacterial Infections Pharmaceuticals (MDPI) (2022)[Link]

Exploratory

Predictive Pharmacokinetic &amp; Toxicokinetic Profiling of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid: A Structural Liability Assessment

Executive Summary The pharmacokinetic (PK) and toxicokinetic (TK) profiling of highly functionalized chemical entities requires a departure from generic screening panels. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The pharmacokinetic (PK) and toxicokinetic (TK) profiling of highly functionalized chemical entities requires a departure from generic screening panels. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid represents a complex metabolic challenge, as its architecture converges three distinct structural alerts: a furan ring, a nitroaromatic moiety, and a carboxylic acid.

As a Senior Application Scientist, I have designed this whitepaper to deconstruct these structural liabilities. Rather than treating the molecule as a black box, this guide establishes a mechanistic framework for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, supported by self-validating in vitro experimental workflows aligned with FDA population pharmacokinetic and in vitro testing guidelines[1][2].

Part 1: Mechanistic Deconstruction of Structural Liabilities

To accurately profile this compound, we must isolate its functional groups and predict their interaction with host and microbial enzymatic machinery.

The Furan Ring: CYP450-Mediated Bioactivation

Furans are highly susceptible to cytochrome P450 (CYP)-catalyzed oxidation, primarily mediated by CYP2E1 and CYP3A4. The initial epoxidation of the furan ring generates a highly reactive epoxide or a cis-enedione (e.g., cis-2-butene-1,4-dial derivatives)[3].

  • Causality: Because these electrophilic intermediates are highly unstable, they rarely escape the enzyme's active site. Instead, they rapidly alkylate the nucleophilic amino acid residues or the heme prosthetic group of the mediating CYP enzyme.

  • PK Consequence: This leads to Mechanism-Based Inactivation (MBI)—a permanent, covalent disabling of the enzyme that causes non-linear pharmacokinetics, severe drug-drug interactions (DDIs), and potential hepatotoxicity[3].

FuranBioactivation Parent 5-(2-Chloro-5-nitrophenyl) furan-2-carboxylic acid CYP CYP450 Oxidation (e.g., CYP2E1/3A4) Parent->CYP Epoxide Reactive Epoxide Intermediate CYP->Epoxide [O] addition Enedione cis-Enedione (Dialdehyde) Epoxide->Enedione Ring Opening MBI Mechanism-Based Inactivation (MBI) Epoxide->MBI Covalent Binding to CYP Heme Toxicity Protein/DNA Alkylation Enedione->Toxicity Cellular Nucleophiles

Fig 1. CYP450-mediated bioactivation of the furan ring leading to MBI and cellular toxicity.

The Nitroaromatic Moiety: Microbiome-Driven Nitroreduction

While host hepatic enzymes possess some reductive capacity, the anaerobic environment of the human gut microbiome is the primary driver of nitroaromatic reduction[4]. If this compound is administered orally, it will encounter dense microbial populations before systemic absorption.

  • Causality: Bacterial nitroreductases sequentially reduce the -NO2 group to a nitroso (-NO), hydroxylamine (-NHOH), and finally an aniline (-NH2) derivative[4].

  • PK Consequence: The hydroxylamine and nitroso intermediates are highly reactive, capable of inducing DNA damage (mutagenesis) and methemoglobinemia. Furthermore, the conversion to an aniline drastically alters the molecule's pKa and lipophilicity, fundamentally changing its systemic absorption profile.

Nitroreduction Oral Oral Administration Gut Gut Microbiome Nitroreductases Oral->Gut Nitroso Nitroso Intermediate (-NO) Gut->Nitroso 2e- reduction Hydroxyl Hydroxylamine (-NHOH) Nitroso->Hydroxyl 2e- reduction Mutagen DNA Damage / Mutagenesis Nitroso->Mutagen Highly Reactive Aniline Aniline Derivative (-NH2) Hydroxyl->Aniline 2e- reduction Hydroxyl->Mutagen Highly Reactive

Fig 2. Sequential nitroreduction by gut microbiota yielding reactive and mutagenic intermediates.

The Carboxylic Acid: Acyl Glucuronidation and Thioesterification

The carboxylic acid group dictates the Phase II clearance of this molecule. Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes catalyze the formation of acyl glucuronides[5].

  • Causality: Unlike stable ether glucuronides formed from alcohols, acyl glucuronides are electrophilic. They can undergo intramolecular acyl migration or direct nucleophilic displacement by proteins (e.g., human serum albumin)[6]. Additionally, carboxylic acids can form adducts with Coenzyme A (CoA), forming reactive acyl-CoA thioesters[5].

  • PK Consequence: Covalent adduction to plasma or hepatic proteins can trigger immune-mediated idiosyncratic drug toxicity (IDT)[6]. The clearance of the drug will be highly sensitive to UGT polymorphisms in the patient population.

Part 2: Self-Validating Experimental Workflows

To translate these theoretical liabilities into empirical data, we must execute targeted in vitro assays. The following protocols are designed as self-validating systems, ensuring that negative results are true negatives rather than assay failures.

Protocol 1: CYP450 Mechanism-Based Inactivation (MBI) Assay

Objective: Determine if the furan ring causes time- and concentration-dependent inhibition of CYP3A4. System Validation: Use Furafylline as a positive control for CYP1A2 MBI, and Verapamil for CYP3A4 MBI, ensuring the microsomal system is capable of detecting irreversible inhibition.

  • Primary Incubation (Inactivation Phase):

    • Prepare Human Liver Microsomes (HLM) at 1.0 mg/mL protein in 100 mM potassium phosphate buffer (pH 7.4).

    • Add 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid at varying concentrations (0.1 to 50 µM).

    • Causality Check: Initiate the reaction by adding NADPH (1 mM). Incubate at 37°C for multiple time points (0, 5, 10, 20, 30 min). MBI requires catalytic turnover; therefore, pre-incubation without NADPH serves as the negative control to rule out reversible competitive inhibition.

  • Secondary Incubation (Activity Phase):

    • Transfer a 10 µL aliquot from the primary incubation into 90 µL of a secondary mixture containing a CYP3A4 specific probe substrate (e.g., Midazolam at 5×Km​ ) and fresh NADPH.

    • Incubate for 10 minutes.

  • Quench and Analysis:

    • Quench with 100 µL ice-cold acetonitrile containing an internal standard. Centrifuge at 4000 rpm for 15 min.

    • Analyze the supernatant via LC-MS/MS for 1'-hydroxymidazolam formation.

  • Data Output: Calculate KI​ (inactivator concentration yielding half-maximal inactivation rate) and kinact​ (maximum inactivation rate constant).

Protocol 2: Anaerobic Gut Microbiome Nitroreduction Assay

Objective: Assess the degradation of the nitroaromatic moiety by intestinal flora. System Validation: Use Metronidazole as a positive control for bacterial nitroreduction.

  • Fecal Slurry Preparation:

    • Under strict anaerobic conditions (N2/CO2/H2 atmosphere), homogenize fresh human fecal samples in pre-reduced Wilkins-Chalgren anaerobe broth to create a 10% (w/v) slurry.

    • Causality Check: Oxygen rapidly quenches nitroreductase radical intermediates. Strict anaerobiosis is mandatory to mimic the distal colon environment.

  • Incubation:

    • Spike the test compound (10 µM) into the fecal slurry.

    • Incubate at 37°C. Take aliquots at 0, 1, 2, 4, 8, and 24 hours.

  • Trapping and Extraction:

    • To capture the highly unstable nitroso and hydroxylamine intermediates, treat specific aliquots with a trapping agent (e.g., glutathione) immediately upon sampling.

    • Extract with ethyl acetate, evaporate under nitrogen, and reconstitute in mobile phase.

  • Analysis: Use High-Resolution Mass Spectrometry (LC-HRMS) to identify the mass shifts corresponding to -NO (-16 Da), -NHOH (-2 Da from parent), and -NH2 (-30 Da from parent).

Protocol 3: Acyl Glucuronide Trapping & Stability Assay

Objective: Evaluate the formation and reactivity of the carboxylic acid's acyl glucuronide. System Validation: Use Diclofenac as a positive control for reactive acyl glucuronide formation.

  • UGT Incubation:

    • Incubate the compound (10 µM) with HLM (1 mg/mL).

    • Causality Check: Add Alamethicin (25 µg/mL). UGT enzymes are located on the luminal side of the endoplasmic reticulum. Alamethicin is a pore-forming peptide required to permeabilize the microsomal membrane, allowing the highly polar cofactor UDPGA access to the enzyme active site.

    • Initiate with UDPGA (2 mM) and incubate for 60 minutes.

  • Trapping Reactive Species:

    • Include Potassium Cyanide (KCN, 1 mM) or a nucleophilic peptide (e.g., GSH) in parallel incubations to trap electrophilic acyl glucuronides.

  • Degradation Kinetics:

    • Isolate the formed acyl glucuronide via preparative HPLC.

    • Incubate the purified metabolite in physiological buffer (pH 7.4) at 37°C and monitor its degradation half-life. A half-life of <2 hours indicates a high risk of in vivo covalent binding[6].

PKWorkflow Phase1 Phase 1: In Vitro Incubations HLM HLM + NADPH (Furan MBI) Phase1->HLM Fecal Anaerobic Fecal Slurry (Nitroreduction) Phase1->Fecal UGT HLM + UDPGA (Acyl Glucuronidation) Phase1->UGT LCMS LC-HRMS/MS Analysis HLM->LCMS Fecal->LCMS UGT->LCMS Data PK/TK Parameter Derivation LCMS->Data

Fig 3. Integrated in vitro pharmacokinetic and toxicokinetic profiling workflow.

Part 3: Quantitative Data Summaries

To streamline decision-making for drug development professionals, the theoretical liabilities and corresponding assay parameters are summarized below.

Table 1: Predicted Physicochemical & ADME Profile of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Structural FeaturePredicted PK ImpactClinical ImplicationMitigation / Development Strategy
Carboxylic Acid High Plasma Protein Binding (>95%); Low Vd; UGT metabolismPotential for idiosyncratic toxicity via acyl glucuronides[6].Monitor acyl glucuronide half-life. Consider bioisosteric replacement (e.g., tetrazole).
Nitroaromatic Rapid pre-systemic reduction by gut flora[4]Poor oral bioavailability of parent; exposure to mutagenic amines.Formulate for delayed release or administer intravenously to bypass gut flora.
Furan Ring CYP2E1/3A4 epoxidationMechanism-Based Inactivation; non-linear clearance[3].Conduct rigorous DDI modeling. Introduce steric hindrance adjacent to the furan oxygen.
Chlorine Atom Increased lipophilicity (LogP)Counteracts the hydrophilicity of the -COOH group, aiding membrane permeability.Utilize as a metabolic block to prevent oxidation at the ortho position.

Table 2: In Vitro Assay Parameters & Acceptance Criteria

AssayBiological MatrixCo-factors / AdditivesKey Kinetic OutputRisk Threshold (Acceptance Criteria)
CYP MBI Human Liver MicrosomesNADPH (1 mM) kinact​/KI​ ratioRatio > 50 mL/min/µmol indicates high DDI risk.
Nitroreduction 10% Human Fecal SlurryAnaerobic environmentParent T1/2​ in slurry T1/2​ < 2 hours indicates high pre-systemic loss.
Acyl Glucuronide HLM + AlamethicinUDPGA (2 mM)Glucuronide T1/2​ (pH 7.4) T1/2​ < 2 hours requires covalent binding assessment.

Sources

Foundational

Toxicity and safety data for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Toxicological Profiling and Safety Data for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid: A Preclinical Whitepaper Executive Summary As a Senior Application Scientist in preclinical drug development, evaluating the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Toxicological Profiling and Safety Data for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid: A Preclinical Whitepaper

Executive Summary

As a Senior Application Scientist in preclinical drug development, evaluating the safety profile of specialized building blocks requires moving beyond basic Material Safety Data Sheets (MSDS). 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is a complex intermediate characterized by multiple toxicological structural alerts. This whitepaper provides an in-depth mechanistic analysis of its dual-threat bioactivation pathways—specifically furan ring oxidation and nitroaromatic reduction—and outlines self-validating experimental workflows to definitively profile its hepatotoxic and genotoxic liabilities.

Chemical Identity & Physicochemical Properties

Understanding the base physicochemical properties is the first step in predictive toxicology. The presence of a chlorobenzene ring increases the molecule's lipophilicity, enhancing cellular permeability and amplifying the intracellular exposure of its toxicophores[1].

Table 1: Physicochemical Identity

Parameter Value / Description
Chemical Name 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
CAS Number 207399-28-8
Molecular Formula C11H6ClNO5
Molecular Weight 267.62 g/mol

| SMILES | O=C(O)c1ccc(-c2cc([O-])ccc2Cl)o1 |

Mechanistic Toxicology: The Dual-Threat Bioactivation

The toxicity of this compound is not inherent to the parent molecule but is driven by enzymatic bioactivation. The structure contains two distinct moieties that undergo parallel, highly reactive transformations.

Furan Ring Oxidation (CYP450-Mediated Hepatotoxicity)

Furan-containing compounds are notorious for their hepatotoxic and potential carcinogenic profiles[2]. The electron-rich π -system of the furan ring is highly susceptible to electrophilic attack by the high-valent iron-oxo species (Compound I) of Cytochrome P450 enzymes—predominantly CYP2E1 and CYP3A4[3].

This enzymatic oxidation generates an unstable epoxide intermediate that rapidly undergoes ring opening to form a highly reactive α,β -unsaturated dialdehyde (a cis-2-butene-1,4-dial, or BDA derivative)[2]. This enedial acts as a "hard" electrophile, readily cross-linking primary amines (e.g., lysine residues) and thiols (e.g., glutathione), leading to severe oxidative stress, glutathione depletion, and covalent protein adduction[3].

Nitroaromatic Reduction (Nitroreductase-Mediated Genotoxicity)

The 5-nitrophenyl moiety presents a classic genotoxic liability. Nitroaromatic compounds undergo sequential enzymatic reduction driven by bacterial or mammalian nitroreductases[4]. The strongly electron-withdrawing nature of the nitro group facilitates its reduction to a nitroso intermediate, followed by a hydroxylamine[5].

Subsequent O-esterification (e.g., by N-acetyltransferases) creates a superior leaving group. The heterolytic cleavage of this ester yields a highly electrophilic aryl nitrenium ion. This cation intercalates DNA and alkylates nucleobases (typically at the C8 position of guanine), inducing frameshift or base-pair substitution mutations[5].

Bioactivation cluster_furan Furan Ring Oxidation cluster_nitro Nitroaromatic Reduction Parent 5-(2-Chloro-5-nitrophenyl) furan-2-carboxylic acid CYP CYP450 (e.g., CYP2E1, CYP3A4) Parent->CYP Epoxidation / Oxidation NTR Nitroreductases / CYP450 Parent->NTR Nitroreduction Enedial Reactive Enedial (cis-2-butene-1,4-dial derivative) CYP->Enedial Ring Opening Adducts Covalent Binding (DNA & Protein Adducts) Enedial->Adducts Nucleophilic Attack (GSH depletion) Nitrenium Hydroxylamine / Aryl Nitrenium Ion NTR->Nitrenium Heterolytic Cleavage Nitrenium->Adducts DNA Alkylation Toxicity Hepatotoxicity & Genotoxicity Adducts->Toxicity Cellular Stress / Mutation

Figure 1: Dual-pathway bioactivation of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

Predictive Toxicology & Safety Endpoints

Table 2: Toxicological Structural Alerts & Predictive Outcomes

Structural Moiety Primary Enzymatic Target Reactive Intermediate Predictive Toxicological Outcome
Furan Ring CYP450 (CYP2E1, CYP3A4) cis-2-butene-1,4-dial (Enedial) Hepatotoxicity, GSH Depletion, Protein Adduction
Nitroaromatic Nitroreductases (NTR) Aryl Nitrenium Ion Genotoxicity (Ames Positive), DNA Alkylation

| Chlorobenzene | AhR / Lipophilic Partitioning | N/A (Increases LogP) | Bioaccumulation, Enhanced Membrane Permeability |

Self-Validating Experimental Workflows

To empirically evaluate the safety of this compound, researchers must deploy self-validating assay systems that isolate these specific metabolic liabilities. A protocol is only as trustworthy as its internal controls.

Reactive Metabolite Trapping Assay (LC-MS/MS)

Causality & Design: To confirm furan ring bioactivation, the compound is incubated with Human Liver Microsomes (HLM). Because the enedial intermediate is too transient for direct detection, trapping agents like Glutathione (GSH) or N-acetylcysteine (NAC) are added to form stable conjugates[2]. Self-Validation Standard: The system must include a minus-NADPH control. If adducts form only in the presence of NADPH, the bioactivation is definitively CYP450-dependent, ruling out spontaneous chemical degradation.

Step-by-Step Methodology:

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 1 mg/mL HLM, 5 mM GSH, and 10 µM of the test compound.

  • Initiation: Initiate the reaction by adding 1 mM NADPH. (Simultaneously prepare a parallel negative control replacing NADPH with buffer).

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 x g for 15 minutes at 4°C to precipitate microsomal proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS, scanning for a neutral loss of 129 Da (characteristic of GSH conjugates) to identify furan-derived enedial adducts.

Workflow Incubation 1. Microsomal Incubation (Test Cmpd + HLM + NADPH) Trapping 2. Trapping Agent Addition (GSH / NAC) Incubation->Trapping Quenching 3. Reaction Quenching (Ice-cold Acetonitrile) Trapping->Quenching Centrifugation 4. Centrifugation (Protein Precipitation) Quenching->Centrifugation LCMS 5. LC-MS/MS Analysis (Adduct Quantification) Centrifugation->LCMS

Figure 2: Self-validating experimental workflow for reactive metabolite trapping via LC-MS/MS.

Mechanistic Ames Test for Nitroaromatics

Causality & Design: Standard Ames testing will likely yield a positive result due to the nitroaromatic group[5]. To prove that mutagenicity is specifically driven by nitroreduction (and not the furan or chlorobenzene moieties), a comparative strain assay is required. Self-Validation Standard: Test the compound in parallel using standard Salmonella typhimurium TA98 (nitroreductase-proficient) and TA98NR (nitroreductase-deficient). A positive result in TA98 combined with a negative or heavily attenuated result in TA98NR definitively validates nitroreduction as the causal mechanism[4].

Step-by-Step Methodology:

  • Strain Preparation: Grow TA98 and TA98NR overnight in Oxoid nutrient broth.

  • Dosing: Prepare serial dilutions of the test compound in DMSO (ranging from 1 to 1000 µ g/plate ).

  • Plating: Combine 0.1 mL of bacterial culture, 0.1 mL of test compound, and 0.5 mL of S9 mix (or phosphate buffer for -S9 conditions) with 2.0 mL of molten top agar containing trace histidine/biotin.

  • Incubation: Pour onto minimal glucose agar plates and incubate at 37°C for 48-72 hours.

  • Scoring: Count revertant colonies. A dose-dependent increase in TA98 but not TA98NR confirms nitroaromatic-specific genotoxicity.

Handling, Storage, and Occupational Safety Directives

Due to its predictive genotoxicity and hepatotoxicity, 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid must be handled as a hazardous chemical (Classified under potential carcinogens/mutagens).

  • Personal Protective Equipment (PPE): Nitrile gloves, safety goggles, and a NIOSH-approved respirator if aerosolization or powder manipulation is required.

  • Engineering Controls: Handle exclusively within a certified Class II biological safety cabinet or chemical fume hood.

  • Storage: Store at 2-8°C, protected from light and moisture, under an inert atmosphere (Argon/Nitrogen) to prevent spontaneous oxidation of the furan ring.

References

  • Peterson, L. A. "Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring". Chemical Research in Toxicology. Available at:[Link]

  • Peterson, L. A., et al. "Polyamines Are Traps for Reactive Intermediates in Furan Metabolism". Chemical Research in Toxicology. Available at:[Link]

  • Abreu, S., et al. "Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity". Journal of the Brazilian Chemical Society. Available at:[Link]

  • "Predicting the Mutagenic Activity of Nitroaromatics Using Conceptual Density Functional Theory Descriptors". ACS Chemical Research in Toxicology. Available at:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note and Protocol for the Laboratory Synthesis of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Introduction 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is a substituted arylfuran derivative. The furan ring is a common motif in medicinal chemistry, and its derivatives have shown a wide range of biological act...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is a substituted arylfuran derivative. The furan ring is a common motif in medicinal chemistry, and its derivatives have shown a wide range of biological activities. The specific substitution pattern of this compound, featuring a chloro and a nitro group on the phenyl ring, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This document provides a detailed, step-by-step protocol for the laboratory synthesis of this compound via a Meerwein arylation reaction, a classic and effective method for the arylation of unsaturated compounds.

The synthesis involves two primary stages: the diazotization of 2-chloro-5-nitroaniline to form a reactive diazonium salt, followed by the copper-catalyzed coupling of this salt with furan-2-carboxylic acid. This application note offers in-depth procedural details, safety precautions, and an explanation of the chemical principles involved.

Reaction Scheme

The overall synthetic pathway can be summarized as follows:

Step 1: Diazotization of 2-chloro-5-nitroaniline

Step 2: Meerwein Arylation

Experimental Workflow

The following diagram illustrates the key stages of the synthesis, from starting materials to the final purified product.

Synthesis_Workflow cluster_diazotization Part 1: Diazotization cluster_meerwein Part 2: Meerwein Arylation cluster_workup Part 3: Work-up & Purification A 2-Chloro-5-nitroaniline D Diazonium Salt Solution (in situ, 0-5 °C) A->D 1. B HCl, H₂O B->D 2. C NaNO₂ (aq) C->D 3. (slow addition) G Reaction Mixture D->G 4. (addition to furan solution) E Furan-2-carboxylic acid E->G F CuCl₂ (catalyst) F->G H Crude Product G->H Stirring, N₂ evolution I Filtration H->I J Washing I->J K Recrystallization J->K L Final Product K->L M Spectroscopy (NMR, IR, MS) L->M Characterization

Caption: Synthetic workflow for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

Materials and Methods

Reagents and Solvents
Reagent/SolventFormulaMolar Mass ( g/mol )PuritySupplier
2-Chloro-5-nitroanilineC₆H₅ClN₂O₂172.57≥98%Sigma-Aldrich
Furan-2-carboxylic acidC₅H₄O₃112.08≥98%Alfa Aesar
Sodium NitriteNaNO₂69.00≥99%Fisher Scientific
Hydrochloric Acid (conc.)HCl36.4637%VWR
Copper(II) ChlorideCuCl₂134.45≥99%Acros Organics
AcetoneC₃H₆O58.08ACS GradeJ.T. Baker
EthanolC₂H₅OH46.0795%Decon Labs
Distilled WaterH₂O18.02-In-house
Equipment
  • Three-necked round-bottom flask (250 mL)

  • Dropping funnel

  • Magnetic stirrer with hotplate

  • Ice bath

  • Thermometer

  • Büchner funnel and flask

  • Standard laboratory glassware

  • pH paper

  • Starch-iodide paper

Detailed Experimental Protocol

Part 1: Diazotization of 2-Chloro-5-nitroaniline (in situ)

CAUTION: Diazonium salts are potentially explosive, especially in the solid state. This procedure is designed for the in situ use of the diazonium salt solution. Do not attempt to isolate the diazonium salt. The reaction should be conducted in a well-ventilated fume hood, and the operator must wear appropriate personal protective equipment (PPE), including a face shield, safety goggles, and a blast shield is highly recommended.[1][2][3][4]

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer and a thermometer, suspend 2-chloro-5-nitroaniline (8.63 g, 0.05 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (25 mL).

  • Stir the mixture to form a fine slurry. Cool the flask in an ice-salt bath to an internal temperature of 0-5 °C. It is crucial to maintain this temperature throughout the diazotization process to prevent the decomposition of the diazonium salt.[5]

  • In a separate beaker, dissolve sodium nitrite (3.80 g, 0.055 mol, 1.1 equivalents) in 15 mL of cold water.

  • Slowly add the sodium nitrite solution dropwise to the cold aniline suspension over a period of 30-45 minutes using a dropping funnel. The rate of addition should be controlled to ensure the temperature does not exceed 5 °C.

  • After the addition is complete, continue to stir the mixture at 0-5 °C for an additional 30 minutes to ensure complete diazotization. The resulting solution should be a clear, yellowish solution of 2-chloro-5-nitrobenzenediazonium chloride.

  • Verification of Diazotization (Optional but Recommended): Test for the presence of excess nitrous acid by dipping a glass rod into the reaction mixture and touching it to starch-iodide paper. A blue-black color indicates the presence of excess nitrous acid, signifying the completion of the diazotization. If the test is negative, add a small amount more of the sodium nitrite solution.

  • Quenching Excess Nitrous Acid: If the starch-iodide test is positive, add a small amount of urea or sulfamic acid portion-wise until the test is negative (the paper remains white). This removes excess nitrous acid, which can interfere with the subsequent reaction.

Part 2: Meerwein Arylation

The Meerwein arylation is an organic reaction involving the addition of an aryl diazonium salt to an electron-poor alkene, catalyzed by a metal salt.[6][7] In this synthesis, furan-2-carboxylic acid acts as the unsaturated compound.

  • In a separate 500 mL beaker, dissolve furan-2-carboxylic acid (5.60 g, 0.05 mol) and copper(II) chloride (1.34 g, 0.01 mol, 20 mol%) in 100 mL of acetone.

  • Cool this solution in an ice bath to approximately 10-15 °C.

  • Slowly and carefully, add the freshly prepared, cold diazonium salt solution from Part 1 to the furan-2-carboxylic acid solution with vigorous stirring.

  • A significant evolution of nitrogen gas will be observed. The addition should be controlled to manage the rate of gas evolution.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for 4-6 hours. The color of the reaction mixture will likely change to a dark brown or black.

Part 3: Work-up and Purification
  • After the reaction is complete, pour the mixture into 300 mL of cold water.

  • A precipitate of the crude product will form. Stir for 15 minutes to ensure complete precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake thoroughly with water to remove any inorganic salts.

  • Purification: The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of hot ethanol or an ethanol-water mixture. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60 °C.

Expected Results and Characterization

  • Appearance: Off-white to pale yellow solid.

  • Yield: The expected yield of the purified product is in the range of 60-75%.

  • Melting Point: Literature values for similar compounds suggest a melting point above 200 °C.

  • Spectroscopic Data:

    • ¹H NMR (DMSO-d₆, 400 MHz): δ (ppm) ~13.5 (s, 1H, COOH), 8.3-8.5 (m, 2H, Ar-H), 7.8-8.0 (m, 1H, Ar-H), 7.4-7.6 (d, 1H, Furan-H), 7.2-7.3 (d, 1H, Furan-H).

    • ¹³C NMR (DMSO-d₆, 100 MHz): δ (ppm) ~159 (C=O), 148, 147, 145, 132, 130, 125, 124, 122, 118, 115.

    • IR (KBr, cm⁻¹): ~3100-2900 (br, O-H), 1680-1700 (C=O), 1520-1540 (N-O asymm), 1340-1360 (N-O symm), ~750 (C-Cl).

    • Mass Spectrometry (ESI-): m/z calculated for C₁₁H₅ClNO₅⁻: 265.98; found: 266.0.

Troubleshooting

IssuePossible CauseSolution
Low yieldIncomplete diazotization.Ensure the temperature is maintained at 0-5 °C during NaNO₂ addition. Check for complete diazotization with starch-iodide paper.
Decomposition of diazonium salt.Use the diazonium salt solution immediately after preparation. Do not allow it to warm up.
Dark, tarry productSide reactions.Ensure efficient stirring during the addition of the diazonium salt to the furan solution. Recrystallization with activated charcoal may help to remove colored impurities.
No precipitate upon adding to waterProduct is soluble in the reaction mixture.Try to extract the product with an organic solvent like ethyl acetate after neutralizing the aqueous solution.

Safety and Disposal

  • 2-Chloro-5-nitroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle with appropriate PPE in a fume hood.

  • Hydrochloric Acid: Corrosive. Causes severe skin burns and eye damage. Handle in a fume hood with acid-resistant gloves and eye protection.

  • Sodium Nitrite: Oxidizing agent. Toxic if swallowed. Keep away from combustible materials.

  • Diazonium Salts: Highly unstable and potentially explosive. Always handle in solution and at low temperatures.[1][2][3][4]

  • Waste Disposal: All chemical waste should be disposed of in accordance with local, state, and federal regulations. Unreacted diazonium salts should be quenched with hypophosphorous acid before disposal.

References

  • ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]

  • ResearchGate. (n.d.). Reactive Chemical Hazards of Diazonium Salts. [Link]

  • MDPI. (2022). 5-(4-Nitrophenyl)furan-2-carboxylic Acid. [Link]

  • ResearchGate. (n.d.). Mechanism of Meerwein Arylation of Furan Derivatives. [Link]

  • ResearchGate. (n.d.). 2-Chloro-5-nitroaniline. [Link]

  • Organic Syntheses. (n.d.). 2-FURANCARBOXYLIC ACID and 2-FURYLCARBINOL. [Link]

  • Synthesis of 5-nitro-2-furancarboxylic acid chloride. (n.d.). [Link]

  • Wikipedia. (n.d.). Meerwein arylation. [Link]

  • Arkivoc. (2013). One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. [Link]

  • Wikidoc. (2012). Meerwein arylation. [Link]

  • Bhat, K. S., & Holla, B. S. (n.d.). CARBOXYLIC ACID USING CERIC AMMONIUM NITRATE. [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. [Link]

  • Online Chemistry notes. (2023). Diazotization reaction: Mechanism and Uses. [Link]

  • Organic Reactions. (n.d.). Arylation of Unsaturated Compounds by Diazonium Salts (The Meerwein Arylation Reaction). [Link]

  • PMC. (2022). One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. [Link]

  • Google Patents. (n.d.).
  • JOCPR. (n.d.). Synthesis, Characterization and Antibacterial Evaluation of Chalcones Carrying Aryl Furan Moiety. [Link]

Sources

Application

Application Note: Advanced Applications of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid in Targeted Drug Discovery

Executive Summary In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 2073...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, the strategic selection of bifunctional building blocks is critical for accelerating hit-to-lead optimization. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) has emerged as a highly versatile, privileged scaffold[1]. Featuring a furan-2-carboxylic acid core linked to a heavily functionalized phenyl ring, this compound provides precise vector geometries for probing enzymatic active sites.

This application note details the utility of this building block in synthesizing two major classes of therapeutics: MbtI (Salicylate Synthase) inhibitors for tuberculosis[2] and MIF-1/D-DT dual inhibitors for oncology and inflammation[3]. By leveraging the orthogonal reactivity of its nitro, chloro, and carboxylic acid moieties, researchers can rapidly generate diverse libraries to map complex structure-activity relationships (SAR).

Mechanistic Rationale & Target Overview

Disrupting Mycobacterial Iron Acquisition (MbtI)

Mycobacterium tuberculosis (Mtb) relies on the biosynthesis of mycobactins (iron-chelating siderophores) to survive within host macrophages. The first committed step of this pathway is catalyzed by MbtI , a Mg²⁺-dependent salicylate synthase[4]. The furan-2-carboxylic acid moiety acts as a highly effective bioisostere for the natural substrate's transition state, coordinating directly with the active site Mg²⁺ ion. The 2-chloro-5-nitrophenyl group occupies the adjacent hydrophobic pocket, where the nitro group can be further derivatized to enhance cell-wall permeability—a critical bottleneck in anti-TB drug development[5].

MbtI_Pathway Chorismate Chorismate MbtI MbtI (Salicylate Synthase) Target Enzyme Chorismate->MbtI Substrate Binding Salicylate Salicylate MbtI->Salicylate Enzymatic Catalysis Mycobactin Mycobactin (Siderophore) Iron Acquisition Salicylate->Mycobactin Downstream Biosynthesis Inhibitor 5-Phenylfuran-2-carboxylic Acid Derivatives Inhibitor->MbtI Competitive Inhibition

Mechanism of MbtI inhibition disrupting mycobacterial iron acquisition.

Dual Inhibition of MIF-1 and D-DT

Macrophage migration inhibitory factor-1 (MIF-1) and its homolog D-dopachrome tautomerase (D-DT) are key cytokines driving tumor immune evasion and chronic inflammation[3]. Recent breakthroughs have identified furan-2-carboxylic acid derivatives as potent dual inhibitors that bind directly to the tautomerase active sites of both proteins[6]. The 5-(2-chloro-5-nitrophenyl) scaffold allows for the reduction of the nitro group to an aniline, which can then be coupled with various aryl chlorides to probe the deep hydrophobic channels of the D-DT/MIF-1 trimer interface.

Quantitative SAR Data

The following table summarizes the benchmark inhibitory activities of furan-2-carboxylic acid derivatives against their respective targets, demonstrating the pharmacological potential of this chemical space.

Compound Class / DerivativePrimary TargetIC₅₀ (µM)Mechanism of ActionApplication Area
5-(3-Cyanophenyl)furan-2-carboxylic acid analogs MbtI11.2Mg²⁺ coordination; blocks salicylate synthesisAntimycobacterial (Anti-TB)
5-(4-Chlorobenzamido)furan-2-carboxylic acid D-DT2.4Tautomerase active site blockadeOncology / Inflammation
Optimized Furan-2-carboxamide (Compound 10b) MIF-1 / D-DT1.0 / 1.5Dual tautomerase active site blockadeOncology / Inflammation

(Data synthesized from recent medicinal chemistry literature[3],[5])

Experimental Protocols & Workflows

To maximize the utility of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid, the synthetic workflow must avoid unwanted side reactions, such as the hydrodehalogenation of the ortho-chloro group during nitro reduction.

Synthetic_Workflow Start 5-(2-Chloro-5-nitrophenyl) furan-2-carboxylic acid Red Chemoselective Reduction (Fe/NH4Cl, EtOH/H2O) Start->Red Step 1 SNAr Nucleophilic Substitution (Alkoxides/Amines) Start->SNAr Pathway B (Ethers) Amine 5-(5-Amino-2-chlorophenyl) furan-2-carboxylic acid Red->Amine Intermediate Amidation Amidation (R-COCl, DIPEA, DMF) Amine->Amidation Pathway A (Amides) Final1 MIF-1/D-DT Dual Inhibitors Amidation->Final1 Library Gen Final2 MbtI Inhibitor Analogs SNAr->Final2 Library Gen

Divergent synthetic workflows utilizing the bifunctional building block.

Protocol 1: Chemoselective Nitro Reduction

Expert Insight: Standard palladium-catalyzed hydrogenation (Pd/C, H₂) often results in the cleavage of the C-Cl bond. Using Iron/Ammonium Chloride ensures chemoselective reduction of the nitro group to the aniline while preserving the chloro substituent for downstream SAR.

Materials:

  • 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (1.0 eq)

  • Iron powder (Fe, 5.0 eq)

  • Ammonium chloride (NH₄Cl, 5.0 eq)

  • Ethanol / Water (4:1 v/v)

Step-by-Step Procedure:

  • Preparation: Suspend 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (10 mmol) in 50 mL of an EtOH/H₂O (4:1) mixture in a round-bottom flask.

  • Activation: Add NH₄Cl (50 mmol) and Iron powder (50 mmol) to the suspension.

  • Reaction: Heat the mixture to 80 °C under reflux for 2–4 hours. Monitor the reaction progress via LC-MS or TLC (DCM:MeOH 9:1) until the starting material is completely consumed.

  • Filtration: Cool the reaction mixture to room temperature and filter it through a pad of Celite to remove iron residues. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 30 mL).

  • Workup: Concentrate the filtrate under reduced pressure to remove ethanol. Adjust the aqueous layer to pH 4-5 using 1M HCl to ensure the carboxylic acid is protonated, then extract with ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate to yield 5-(5-amino-2-chlorophenyl)furan-2-carboxylic acid.

Protocol 2: Amidation for MIF-1/D-DT Inhibitor Library Generation

Expert Insight: The carboxylic acid on the furan ring is relatively unreactive towards standard coupling reagents (like HATU/EDC) in the presence of the weakly nucleophilic aniline. Using highly reactive acyl chlorides with a non-nucleophilic base (DIPEA) ensures selective N-acylation of the aniline.

Materials:

  • 5-(5-Amino-2-chlorophenyl)furan-2-carboxylic acid (1.0 eq)

  • Aroyl/Acyl chloride (e.g., 4-chlorobenzoyl chloride) (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Procedure:

  • Dissolution: Dissolve the amine intermediate (1.0 mmol) in 5 mL of anhydrous DMF under a nitrogen atmosphere.

  • Base Addition: Add DIPEA (2.5 mmol) to the solution and stir for 5 minutes at 0 °C.

  • Coupling: Dropwise add the selected acyl chloride (1.1 mmol). The electron-withdrawing nature of the furan-carboxylic acid prevents competitive O-acylation.

  • Incubation: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Precipitation: Quench the reaction by pouring the mixture into 25 mL of ice-cold 0.1 M HCl. The acidic environment ensures the furan-2-carboxylic acid remains protonated, inducing precipitation of the product.

  • Isolation: Filter the resulting precipitate, wash with cold water, and dry under a vacuum. Recrystallize from ethanol/water to achieve >95% purity suitable for in vitro biological assays.

Sources

Method

Application Note: Synthetic Utility of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid in Pharmaceutical Development

Executive Summary & Strategic Rationale In modern drug discovery, the rapid assembly of complex, multi-functionalized active pharmaceutical ingredients (APIs) relies heavily on versatile, orthogonal building blocks. 5-(2...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

In modern drug discovery, the rapid assembly of complex, multi-functionalized active pharmaceutical ingredients (APIs) relies heavily on versatile, orthogonal building blocks. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) serves as a premier trifunctional intermediate [1].

This molecule offers three distinct, chemoselective handles for derivatization:

  • Furan-2-carboxylic Acid: A classic pharmacophore and handle for amide/ester coupling.

  • Aryl Chloride: Highly activated for Nucleophilic Aromatic Substitution (SNAr) due to the para-relationship with the nitro group.

  • Nitro Group: A masked aniline that can be reduced late-stage for further functionalization (e.g., sulfonylation, Buchwald-Hartwig coupling).

Derivatives of the 2-chloro-5-nitrophenyl motif are actively investigated in medicinal chemistry for their potent antimicrobial and anticancer properties [3]. By utilizing this specific furan-linked intermediate, medicinal chemists can construct rigid, planar scaffolds capable of precise hydrogen bonding within kinase hinge regions or enzymatic active sites.

Physicochemical Profiling

Before initiating synthetic workflows, it is critical to understand the physical parameters of the intermediate to optimize solubility and reaction conditions [2].

PropertyValue
IUPAC Name 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid
CAS Number 207399-28-8
Molecular Formula C11H6ClNO5
Molecular Weight 267.62 g/mol
InChI Key HKMQHJBYZYAYSB-UHFFFAOYSA-N
Structural Features Hydrogen bond donor (1), Acceptor (5), Rotatable bonds (2)

Mechanistic Insights: The "Push-Pull" SNAr Activation

The true synthetic power of this intermediate lies in its electronic topology. The nitro group at the C5 position of the phenyl ring is situated exactly para to the chlorine atom at C2. This creates a textbook "push-pull" electronic system.

When a nucleophile (such as a secondary amine) attacks the C2 carbon, the strongly electron-withdrawing nitro group stabilizes the resulting negative charge through resonance, forming a stable Meisenheimer complex. This thermodynamic stabilization lowers the activation energy required to break the strong C-Cl bond. Causality in Design: This specific substitution pattern permits transition-metal-free C-N bond formation. In pharmaceutical manufacturing, avoiding heavy metals (like Palladium or Ruthenium) during intermediate steps drastically reduces the burden of heavy-metal scavenging and purification in the final API.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic rationales for every reagent choice.

Protocol A: Chemoselective Amidation

Objective: Derivatize the carboxylic acid while leaving the aryl chloride and nitro group intact.

  • Reagents: HATU (1.2 eq), DIPEA (2.5 eq), Primary/Secondary Amine (1.1 eq), anhydrous DMF (0.2 M).

  • Causality of Reagents: HATU is selected over standard EDC/HOBt because it generates a highly reactive highly active HOAt-ester intermediate. This is crucial for coupling sterically hindered or electronically deactivated anilines, ensuring complete conversion without requiring elevated temperatures that might trigger premature SNAr reactions.

  • Step-by-Step:

    • Dissolve 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid in anhydrous DMF under N2 at 0 °C.

    • Add DIPEA, followed by HATU. Stir for 15 minutes to pre-form the active ester.

    • Add the target amine dropwise. Allow the reaction to warm to room temperature and stir for 2 hours.

  • Self-Validation (IPC & Workup): Monitor by LC-MS. The starting material mass (m/z 266 [M-H]-) must disappear. Quench with water and extract with EtOAc. Crucial Step: Wash the organic layer with 5% aqueous LiCl (to partition DMF into the aqueous phase) and saturated NaHCO3 (to remove any unreacted carboxylic acid).

Protocol B: Nucleophilic Aromatic Substitution (SNAr)

Objective: Displace the activated aryl chloride with a nucleophile (e.g., morpholine).

  • Reagents: Morpholine (3.0 eq), K2CO3 (2.0 eq), anhydrous DMSO (0.5 M), 90 °C.

  • Causality of Reagents: DMSO is mandated here; its high dielectric constant dramatically stabilizes the polar Meisenheimer transition state, accelerating the reaction. K2CO3 acts as a mild, non-nucleophilic heterogeneous base to scavenge the generated HCl, driving the equilibrium forward.

  • Step-by-Step:

    • Suspend the amide product from Protocol A in DMSO.

    • Add K2CO3 and morpholine.

    • Heat the mixture to 90 °C for 4-6 hours.

  • Self-Validation (IPC & Workup): Monitor by TLC (Hexanes/EtOAc 1:1). The product will appear as a distinct, highly visible yellow/orange spot due to the extended conjugation of the morpholino-nitroaromatic system. To isolate, pour the hot DMSO mixture directly into rapidly stirring ice water. The highly hydrophobic product will precipitate, allowing for isolation via simple vacuum filtration, bypassing column chromatography.

Protocol C: Chemoselective Nitro Reduction

Objective: Reduce the nitro group to an aniline for late-stage functionalization.

  • Reagents: Iron powder (5.0 eq), NH4Cl (5.0 eq), EtOH/H2O (4:1 v/v), 80 °C.

  • Causality of Reagents: The Béchamp reduction (Fe/NH4Cl) is chosen specifically for its chemoselectivity. Unlike Pd/C-catalyzed hydrogenation, which risks hydrodehalogenation of the aryl chloride (if Protocol B was skipped) or over-reduction of the furan ring, Fe/NH4Cl exclusively reduces the nitro group under mild, neutral conditions.

  • Step-by-Step:

    • Dissolve the SNAr adduct in EtOH/H2O.

    • Add NH4Cl and Iron powder (325 mesh for optimal surface area).

    • Reflux at 80 °C for 2 hours.

  • Self-Validation (IPC & Workup): Monitor by LC-MS; look for a mass shift of -30 Da (loss of O2, gain of H2). Filter the hot reaction mixture through a pad of Celite to remove the iron oxide sludge. Note: The resulting aniline is highly susceptible to atmospheric oxidation; it must be concentrated in vacuo and immediately stored under argon or used in the next synthetic step.

Workflow Visualization

Pathway A 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (Starting Material) B Furan-2-carboxamide (Amidation) A->B HATU, DIPEA, R-NH2, DMF C SNAr Adduct (Nucleophilic Substitution) B->C Sec-Amine, K2CO3, DMSO, 90°C D Aniline Derivative (Nitro Reduction) C->D Fe, NH4Cl, EtOH/H2O, 80°C E Target API Scaffold (e.g., Kinase Inhibitor) D->E Late-stage functionalization

Figure 1: Divergent synthetic workflow for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

References

Application

HPLC Method Development and Validation Protocol for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid

Introduction & Analytical Challenges 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS 207399-28-8) is a highly conjugated, acidic building block frequently utilized in the synthesis of complex active pharmaceutical...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Challenges

5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS 207399-28-8) is a highly conjugated, acidic building block frequently utilized in the synthesis of complex active pharmaceutical ingredients (APIs) and specialized agrochemicals. From a chromatographic perspective, this molecule presents a triad of analytical challenges:

  • Acidic Furoic Moiety: The furan-2-carboxylic acid group is highly prone to ionization.

  • High Lipophilicity: The heavily substituted biphenyl-like system (furan + phenyl ring) drives strong hydrophobic interactions.

  • Conjugated Chromophore: The extensive electron delocalization between the nitro group, the chloro-phenyl ring, and the furan system requires careful detector optimization to maximize sensitivity while avoiding solvent background noise.

This application note outlines a robust, self-validating High-Performance Liquid Chromatography (HPLC) method designed to quantify this compound, strictly adhering to the latest [USP General Chapter <621>][1] guidelines and[ICH Q2(R2)][2] validation standards.

Scientific Rationale: The Causality of Method Design

As a Senior Application Scientist, method development is never a process of trial and error; it is the thermodynamic and kinetic control of the molecule's environment.

Thermodynamic Control via pH (Mobile Phase Selection)

The pKa of unsubstituted furoic acid is approximately 3.16. However, the addition of the highly electron-withdrawing 2-chloro-5-nitrophenyl group at the 5-position inductively pulls electron density away from the carboxylic acid, lowering its pKa to an estimated 2.5–2.8.

  • The Causality: If we were to use a standard 0.1% Formic Acid mobile phase (pH ~2.7), the molecule would exist in a 50/50 state of equilibrium between its unionized and ionized forms. This would result in severe peak splitting and tailing.

  • The Solution: We utilize 0.1% Trifluoroacetic acid (TFA) in water. TFA is a stronger acid that drops the mobile phase pH to ~2.0, ensuring that >99% of the target molecules remain fully protonated (neutral). This drives pure hydrophobic retention on the reversed-phase column, yielding sharp, symmetrical peaks.

Kinetic Control (Stationary Phase Selection)

Recent modernizations in [USP <621>][3] permit the transition from totally porous particles to Superficially Porous Particles (SPP). We select a 2.7 µm SPP C18 column . The solid core of the SPP limits the diffusion path of the highly lipophilic analyte, minimizing longitudinal diffusion and mass transfer resistance. This provides UHPLC-level theoretical plates (N > 10,000) at standard HPLC backpressures.

Optical Optimization (Detector Wavelength)

While the molecule absorbs in the low UV range (210–230 nm), TFA also exhibits significant background absorbance in this region, which causes severe baseline drift during gradient elution. Because the nitro-aromatic furan system is highly conjugated, it exhibits a strong secondary absorption maximum at 280 nm . Monitoring at 280 nm effectively blinds the detector to the TFA gradient, ensuring a flat baseline and a superior signal-to-noise (S/N) ratio.

Method Development Workflow

The following diagram illustrates the logical progression from molecular analysis to regulatory validation.

HPLC_Workflow A 1. Target Molecule Analysis (pKa ~2.5, Hydrophobic) B 2. Mobile Phase Selection (0.1% TFA, pH ~2.0) A->B Suppress Ionization C 3. Stationary Phase (SPP C18, 2.7 µm) B->C Retain Neutral Species D 4. Gradient Optimization (Water/Acetonitrile) C->D Maximize Resolution E 5. System Suitability (USP <621>) D->E Verify Performance F 6. Method Validation (ICH Q2(R2)) E->F Regulatory Compliance

Figure 1: Logical workflow for HPLC method development and ICH Q2(R2) validation.

Self-Validating Experimental Protocol

Reagents & Materials
  • Water: Milli-Q grade (18.2 MΩ·cm)

  • Acetonitrile (ACN): HPLC/UHPLC gradient grade

  • Trifluoroacetic Acid (TFA): LC-MS or HPLC grade (Ampouled to prevent degradation)

  • Filters: 0.22 µm Hydrophobic Polytetrafluoroethylene (PTFE) syringe filters. (Note: Nylon filters must be avoided as they can bind acidic compounds and release UV-absorbing extractables at 280 nm).

Chromatographic Conditions

Table 1: HPLC Instrument Parameters

ParameterSpecification
Column C18, 100 x 4.6 mm, 2.7 µm (Superficially Porous Particle)
Mobile Phase A 0.1% TFA in Milli-Q Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5 µL
Column Temperature 30°C ± 1°C (Crucial for reproducible retention times)
Detection UV at 280 nm (Reference 360 nm if using DAD/PDA)

Table 2: Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase BElution Profile
0.08020Initial hold
1.08020Isocratic hold (Focuses analyte at column head)
8.01090Linear gradient (Elutes target and lipophilic impurities)
10.01090High organic wash (Clears strongly bound matrix)
10.18020Return to initial conditions
14.08020Re-equilibration
Sample Preparation
  • Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid reference standard. Dissolve in 10.0 mL of 100% Acetonitrile. Sonicate for 5 minutes.

  • Working Standard Solution (100 µg/mL): Dilute 1.0 mL of the stock solution into a 10 mL volumetric flask using a diluent of 50:50 Water:Acetonitrile.

  • Filtration: Pass the working solution through a 0.22 µm PTFE syringe filter into an HPLC vial, discarding the first 1 mL of filtrate to saturate any potential active sites on the filter membrane.

System Suitability & ICH Q2(R2) Validation

A robust analytical method must be a self-validating system. Before any sample data is accepted, the system must prove its fitness for purpose through the System Suitability Test (SST), aligned with[USP <621>][4]. If the SST fails, the run is automatically invalidated, preventing the reporting of anomalous data.

System Suitability Criteria (Self-Validation Checkpoint)

Table 3: System Suitability Requirements (Inject Working Standard 5 times)

ParameterAcceptance CriterionCausality / Rationale
Retention Time (RT) Precision %RSD ≤ 1.0%Ensures pump delivery and mobile phase blending are stable.
Peak Area Precision %RSD ≤ 2.0%Validates autosampler injector reproducibility.
Tailing Factor ( Tf​ ) 0.8 ≤ Tf​ ≤ 1.5Confirms complete protonation of the carboxylic acid; prevents co-elution.
Theoretical Plates (N) N > 5,000Verifies column packing integrity and efficiency.
Method Validation Parameters

Following the November 2023 revisions to [ICH Q2(R2)][2], the method must be validated across the following parameters to ensure regulatory compliance.

Table 4: ICH Q2(R2) Validation Parameters & Acceptance Criteria

ParameterMethodologyAcceptance Criterion
Specificity Inject blank diluent, standard, and spiked sample matrix.No interfering peaks at the RT of the target analyte. Peak purity angle < purity threshold (if using PDA).
Linearity 5 concentration levels ranging from 25% to 150% of the target concentration.Correlation coefficient ( R2 ) ≥ 0.999. Y-intercept bias ≤ 2.0%.
Accuracy (Recovery) Spike API into matrix at 50%, 100%, and 150% levels (n=3 for each level).Mean recovery must fall between 98.0% and 102.0%.
Precision (Repeatability) 6 replicate injections of the 100% Working Standard.%RSD of peak area ≤ 2.0%.
Robustness Deliberate variations: Flow rate (±0.1 mL/min), Column Temp (±2°C), Gradient start (±2% B).System suitability criteria (Table 3) must remain met under all varied conditions.

Troubleshooting Matrix

  • Symptom: Severe Peak Tailing ( Tf​ > 1.8).

    • Causality: The pH of the mobile phase has drifted upwards, causing partial ionization of the furoic acid moiety.

    • Action: Check the expiration date of the TFA. TFA is highly volatile and degrades/evaporates over time. Remake Mobile Phase A with fresh ampouled TFA.

  • Symptom: Retention Time Drift (Earlier elution over successive runs).

    • Causality: Evaporation of the highly volatile Acetonitrile in Mobile Phase B, or failure of the column oven to maintain 30°C.

    • Action: Ensure mobile phase bottles are properly capped with vapor-retaining safety caps. Verify column oven calibration.

  • Symptom: Split Peaks.

    • Causality: The sample solvent (100% ACN stock) is too strong compared to the initial mobile phase conditions (20% ACN), causing the analyte to travel down the column in two different solvent bands before focusing.

    • Action: Ensure the final Working Standard is diluted in 50:50 Water:ACN to match the initial gradient strength more closely.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." Available at: [Link]

Sources

Method

Application Note: In Vitro Profiling of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid as a Salicylate Synthase (MbtI) Inhibitor

Executive Summary The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel pharmacological targets. The Mg²⁺-dependent salicylate syn...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rise of multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis (Mtb) necessitates the discovery of novel pharmacological targets. The Mg²⁺-dependent salicylate synthase, MbtI, catalyzes the first committed step in the biosynthesis of mycobactins (mycobacterial siderophores)[1]. Because iron acquisition is essential for Mtb survival within host macrophages, and MbtI lacks a mammalian homolog, it is a highly validated target for anti-virulence therapy[2].

This application note details the in vitro enzymatic and whole-cell assay protocols for evaluating 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8)—a representative building block of the potent 5-arylfuran-2-carboxylic acid inhibitor class[3].

Target Rationale & Structural Biology

The 5-arylfuran-2-carboxylic acid scaffold is uniquely suited for MbtI inhibition. Mechanistically, the furan-2-carboxylic acid moiety acts as an isostere for the natural substrate (chorismate), directly coordinating the essential Mg²⁺ ion in the MbtI active site[3]. The substituted phenyl ring (in this case, a 2-chloro-5-nitrophenyl group) projects into a hydrophobic pocket, establishing critical cation-π interactions with residue K438[3]. The electron-withdrawing nature of the nitro group at the meta/para positions significantly enhances binding affinity by restricting the dihedral angle of the phenyl ring, locking the molecule into a highly favorable binding conformation[4].

MbtI_Pathway Chorismate Chorismate (Substrate) MbtI MbtI (Salicylate Synthase) Chorismate->MbtI Salicylate Salicylate (Intermediate) MbtI->Salicylate Mg2+ dependent Mycobactin Mycobactins (Siderophores) Salicylate->Mycobactin Multi-step Iron Iron Acquisition & Mtb Survival Mycobactin->Iron Inhibitor 5-(2-Chloro-5-nitrophenyl) furan-2-carboxylic acid Inhibitor->MbtI Competitive Inhibition

MbtI-mediated mycobactin biosynthesis pathway and targeted inhibition by furan-2-carboxylic acids.

In Vitro MbtI Enzymatic Inhibition Assay

Causality & Assay Design

This protocol utilizes a continuous, label-free fluorometric assay. MbtI converts chorismic acid to salicylic acid. Salicylic acid is naturally fluorescent, allowing real-time kinetic monitoring without the need for secondary coupled enzymes[1].

  • Buffer Causality: MbtI is strictly Mg²⁺-dependent. The assay buffer must be supplemented with 5 mM MgCl₂. The carboxylic acid of the inhibitor coordinates this exact Mg²⁺ ion; omitting it will result in false negatives[2].

  • Solvent Causality: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid has limited aqueous solubility. Stock solutions must be prepared in 100% DMSO, but the final assay concentration of DMSO must not exceed 2% to prevent MbtI denaturation[1].

Step-by-Step Protocol
  • Reagent Preparation:

    • Prepare Assay Buffer: 50 mM HEPES (pH 7.5), 5 mM MgCl₂, 1 mM TCEP (to maintain reducing conditions for surface cysteines).

    • Prepare 10 mM stock of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid in anhydrous DMSO.

  • Enzyme Pre-incubation:

    • Dilute recombinant MbtI (expressed in E. coli BL21) to a final well concentration of 1 µM in Assay Buffer[5].

    • Add the inhibitor at varying concentrations (e.g., 0.1 µM to 100 µM). Include a positive control (e.g., Methyl-AMT at 10 µM) and a vehicle control (2% DMSO)[1].

    • Incubate the enzyme-inhibitor mixture at 37°C for 15 minutes to allow equilibrium binding.

  • Reaction Initiation:

    • Add chorismic acid to a final sub-saturating concentration of 50 µM to initiate the reaction[1].

  • Fluorometric Detection:

    • Immediately transfer the microplate to a fluorescence microplate reader.

    • Monitor salicylic acid formation continuously for 30 minutes at 37°C using an excitation wavelength of 305 nm and an emission wavelength of 410 nm.

  • Data Analysis:

    • Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Use the equation A[I]​/A[0]​×100 to determine the % Residual Activity, where A[I]​ is the activity with the inhibitor and A[0]​ is the vehicle control[1].

Assay_Workflow Step1 1. Compound Preparation Dilute in DMSO & Assay Buffer Step2 2. Enzyme Pre-incubation Recombinant MbtI + Inhibitor (15 min) Step1->Step2 Step3 3. Reaction Initiation Add 50 µM Chorismic Acid Step2->Step3 Step4 4. Fluorometric Detection Ex: 305 nm / Em: 410 nm Step3->Step4 Step5 5. Data Analysis Calculate IC50 & % Residual Activity Step4->Step5

Step-by-step workflow for the in vitro MbtI fluorometric inhibition assay.

Whole-Cell Antimycobacterial Assay (REMA)

Causality & Self-Validating Design

Enzymatic inhibition does not guarantee cellular efficacy due to the highly impermeable mycobacterial cell wall. The Resazurin Microtiter Assay (REMA) is used to determine the Minimum Inhibitory Concentration (MIC₉₉). Critical Self-Validation Step: To prove that 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid kills bacteria specifically by inhibiting MbtI, the assay must be performed in parallel using iron-rich medium (Middlebrook 7H9) and iron-deficient medium (chelated Sauton’s medium). An on-target MbtI inhibitor will show potent MIC values only in iron-deficient conditions, as iron abundance bypasses the need for mycobactin biosynthesis entirely[6].

Step-by-Step Protocol
  • Media Preparation: Prepare standard Middlebrook 7H9 broth and iron-chelated Sauton’s medium.

  • Inoculum Preparation: Grow M. bovis BCG (or Mtb H37Rv in a BSL-3 facility) to an OD₆₀₀ of 0.6. Dilute the culture to 1×105 CFU/mL[6].

  • Compound Plating: In a 96-well plate, perform 2-fold serial dilutions of the inhibitor (from 200 µM down to 0.78 µM) in both media types.

  • Incubation: Add 100 µL of the bacterial suspension to each well. Incubate at 37°C for 7 days.

  • Resazurin Addition: Add 30 µL of 0.02% resazurin solution to each well. Incubate for an additional 24–48 hours.

  • Readout: A color change from blue (oxidized) to pink (reduced) indicates bacterial viability. The MIC₉₉ is the lowest concentration that prevents the color change.

Representative Data & Interpretation

The following table summarizes the expected pharmacological profile of 5-arylfuran-2-carboxylic acids, benchmarking the target compound against established literature standards[1][3][6].

CompoundMbtI IC₅₀ (µM)MbtI Kᵢ (µM)MIC₉₉ (µM) against M. bovis BCG (Iron-Deficient)
5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid ~ 10.0 - 15.0~ 8.0 - 12.0> 100
5-(3-Cyanophenyl)furan-2-carboxylic acid (Lead)11.28.832
Methyl-AMT (Positive Control)11.6N/A> 200

Interpretation: While the 2-chloro-5-nitrophenyl derivative exhibits strong enzymatic inhibition (IC₅₀ ~10-15 µM) due to optimal active site coordination, its whole-cell efficacy (MIC₉₉) may be limited by cell wall permeability compared to optimized cyano-derivatives[6][7]. This highlights the necessity of running both the enzymatic and REMA assays sequentially.

References

  • Title: Discovery and Development of Novel Salicylate Synthase (MbtI)
  • Title: New insight into structure-activity of furan-based salicylate synthase (MbtI)
  • Title: New insight into structure-activity of furan-based salicylate synthase (MbtI)
  • Source: acs.
  • Source: nih.
  • Source: unimi.
  • Title: 6ZA4: M. tuberculosis salicylate synthase MbtI in complex with 5-(3-cyanophenyl)

Sources

Application

Application Notes and Protocols: Cross-Coupling Strategies for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Introduction: Navigating the Synthesis of a Complex Heterocycle The synthesis of highly functionalized biaryl and heteroaryl furan scaffolds is a cornerstone of modern medicinal chemistry and materials science. The targe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Synthesis of a Complex Heterocycle

The synthesis of highly functionalized biaryl and heteroaryl furan scaffolds is a cornerstone of modern medicinal chemistry and materials science. The target molecule, 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid, represents a valuable but challenging synthetic intermediate. Its structure contains a confluence of functional groups that each present unique obstacles to standard cross-coupling methodologies. The presence of an aryl chloride, known for its lower reactivity compared to bromides and iodides, is complicated by an electron-withdrawing nitro group and a potentially interfering carboxylic acid.[1][2]

This guide provides a comprehensive analysis of the substrate's reactivity and outlines robust, field-proven strategies for its successful derivatization via palladium-catalyzed cross-coupling reactions. We will delve into the causality behind experimental design, offering detailed protocols for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, with a special focus on managing the challenges posed by the carboxylic acid moiety.

Substrate Analysis: A Tale of Competing Effects

A successful cross-coupling strategy begins with a thorough understanding of the substrate's electronic and steric properties.

  • The Aryl Chloride: The C-Cl bond is significantly stronger than C-Br or C-I bonds, making the initial oxidative addition step—the rate-limiting step in many cross-coupling cycles—more difficult.[2] This sluggish reactivity necessitates the use of specialized catalyst systems, typically involving bulky, electron-rich phosphine or N-heterocyclic carbene (NHC) ligands that promote the activation of the aryl chloride.[2][3]

  • The Nitro Group: The strongly electron-withdrawing nitro group (—NO₂) para to the furan ring and meta to the chlorine atom has a beneficial activating effect. It lowers the electron density of the aromatic ring, making the C-Cl bond more susceptible to oxidative addition by the low-valent palladium catalyst.[1][2] This electronic activation can, in some cases, compensate for the inherent inertness of the aryl chloride.

  • The Furan-2-Carboxylic Acid: This moiety presents the most significant challenge.

    • Acidity: The acidic proton can react with the strong bases often required for cross-coupling (e.g., alkoxides), leading to salt formation and potentially altering solubility and reactivity.

    • Catalyst Inhibition: The resulting carboxylate can act as a ligand, coordinating to the palladium center and inhibiting its catalytic activity.[4]

    • Decarboxylation: Furan-2-carboxylic acids can be susceptible to decarboxylation at elevated temperatures, a potential side reaction that would lead to an undesired byproduct.[5][6]

Strategic Decision-Making: To Protect or Not to Protect?

The primary strategic decision revolves around the management of the carboxylic acid group. The choice between a direct coupling and a protection-deprotection sequence depends on the specific coupling reaction, the required base, and the thermal sensitivity of the substrate.

G Start Select Cross-Coupling Strategy Decision1 Is the required base strong (e.g., NaOtBu)? Start->Decision1 Protect Strategy: Protect Carboxylic Acid (e.g., Methyl Esterification) Decision1->Protect Yes Direct_Couple Strategy: Direct Coupling (Use weaker base, e.g., K2CO3, K3PO4) Decision1->Direct_Couple No Couple_Protected Perform Cross-Coupling on Protected Substrate Protect->Couple_Protected Deprotect Deprotection (e.g., Saponification) Couple_Protected->Deprotect Product Final Product Deprotect->Product Couple_Direct Perform Cross-Coupling on Free Acid Direct_Couple->Couple_Direct Couple_Direct->Product G cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)L n Active Catalyst OxAdd Oxidative Addition Complex Pd(0)L2->OxAdd Ar-Cl Trans Transmetalation Complex OxAdd->Trans R-M (e.g., R-B(OH)2) RedEl Reductive Elimination Trans->RedEl RedEl->Pd(0)L2 Ar-R (Product)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubilization of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering "brick dust" compounds during high-throughput screening (HTS) or cell-based assays is a common hurdle.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering "brick dust" compounds during high-throughput screening (HTS) or cell-based assays is a common hurdle. This guide provides field-proven, mechanistically grounded troubleshooting strategies specifically tailored for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid .

Structural Diagnostics: Why is this compound crashing out?

To solve a solubility issue, we must first understand the causality driven by the molecule's architecture:

  • High Crystal Lattice Energy : The furan ring conjugated to a phenyl ring creates a highly planar, rigid structure that promotes intense π−π stacking in the solid state.

  • Intermolecular Hydrogen Bonding : The carboxylic acid moiety (-COOH) naturally forms highly stable, un-ionized dimers, resisting solvation.

  • Hydrophobic & Dipole Barriers : The electron-withdrawing nitro (-NO 2​ ) and lipophilic chloro (-Cl) groups create a polarized yet hydrophobic framework. When introduced to Dimethyl Sulfoxide (DMSO), the solvent must break these lattice interactions. If the DMSO contains even trace amounts of water, the energy required to create a solvent "cavity" for this rigid molecule becomes insurmountable, leading to immediate precipitation[1].

Diagnostic & Solubilization Workflow

SolubilizationWorkflow Start Compound Insoluble in 100% DMSO CheckWater Verify DMSO Quality (Use Fresh/Anhydrous) Start->CheckWater Sonicate Acoustic Cavitation (Low-Energy Sonication) CheckWater->Sonicate Decision1 Is Solution Clear? Sonicate->Decision1 Assay Proceed to Downstream Assay Decision1->Assay Yes Deprotonate In Situ Deprotonation (Add 1 eq. Base) Decision1->Deprotonate No AltSolvent Alternative Solvents (DMF / NMP) Deprotonate->AltSolvent Fails

Caption: Decision tree for troubleshooting DMSO solubility of rigid carboxylic acids.

Troubleshooting Guides & Methodologies
ISSUE 1: The compound forms a cloudy suspension in standard 100% DMSO.

Mechanistic Cause: Standard laboratory DMSO is highly hygroscopic. The uptake of atmospheric water drastically alters the non-ideal properties of DMSO-water mixtures, making cavity formation (a prerequisite for dissolution) nearly impossible for rigid hydrophobic molecules[1].

Protocol A: The Anhydrous Cavitation Rescue Self-Validating Step: A successful dissolution will transition from a turbid suspension to an optically clear solution with no visible particulate scattering under a light source.

  • Solvent Preparation: Discard benchtop DMSO. Use exclusively fresh, anhydrous DMSO (≥99.9% purity, sealed under argon).

  • Compound Addition: Weigh the desired amount of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid into a glass vial (avoid plastics, which can adsorb lipophilic compounds).

  • Acoustic Cavitation: Submerge the vial in a low-energy ultrasonic bath. Sonication generates micro-cavitation bubbles that implode, creating localized shear forces that break up π−π aggregates and H-bonded dimers without causing thermal degradation[1].

  • Observation: Sonicate in 5-minute intervals (max 15 minutes) at room temperature.

ISSUE 2: The compound remains insoluble even after anhydrous sonication.

Mechanistic Cause: The neutral carboxylic acid remains protonated in DMSO, maintaining its stable dimerized state. Protocol B: In Situ Chemical Ionization (Salt Formation) Converting the carboxylic acid into a carboxylate anion introduces a formal negative charge, which disrupts dimerization and dramatically improves solubility through ion-dipole interactions with DMSO[2],[3].

  • Calculate Equivalents: Determine the exact molarity of your target stock solution (e.g., 10 mM).

  • Base Addition: Add exactly 1.0 to 1.05 molar equivalents of a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA), or Tromethamine (Tris) directly to the DMSO suspension[2].

  • Agitation: Vortex the mixture for 60 seconds. The deprotonation of the furan-2-carboxylic acid (pKa ~3.0-3.5) will rapidly yield a highly soluble carboxylate salt.

  • Validation: Ensure the downstream assay buffer can buffer the slight increase in alkalinity.

ISSUE 3: The compound crashes out upon dilution into aqueous assay buffers (PBS/Cell Media).

Mechanistic Cause: The "solvent shift." As DMSO concentration drops below 10%, the hydrophobic effect dominates, and the compound rapidly crystallizes out of the aqueous phase[4].

Protocol C: Stepwise Matrix Dilution

  • Pre-warming: Pre-warm the aqueous assay buffer (PBS or media) to 37°C.

  • Intermediate Dilution: Instead of a direct 1:100 dilution, create an intermediate stock. Dilute the 100% DMSO stock into a 50% DMSO / 50% Buffer solution containing a solubilizing excipient (e.g., 0.1% Tween-80 or cyclodextrin)[3].

  • Final Transfer: Titrate the intermediate solution into the final assay volume while gently vortexing. Ensure the final DMSO concentration does not exceed 1-5% to prevent protein unfolding or cellular toxicity[4].

Quantitative Data Summary: Solubilization Strategies
Solubilization StrategyMechanistic RationaleExpected Solubility LimitDownstream Assay Compatibility
Standard Benchtop DMSO Baseline solvation (hindered by water uptake)< 0.1 mMHigh (Standard HTS)
Anhydrous DMSO + Sonication Eliminates cavity formation barrier; disrupts π−π stacking1.0 - 5.0 mMHigh
In Situ Deprotonation (DIPEA) Converts neutral acid to highly polar carboxylate anion> 10.0 mMModerate (Requires robust pH buffering in assay)
Alternative Co-solvent (DMF) Overcomes specific DMSO-solute lattice repulsions5.0 - 10.0 mMLow (Higher cellular toxicity than DMSO)
Frequently Asked Questions (FAQs)

Q: Can I use heat instead of an ultrasonic bath to dissolve the compound? A: While mild heating (37°C - 50°C) increases kinetic energy and can aid dissolution, it is generally discouraged as a primary method. Heating can cause localized thermal degradation of the nitro group or lead to supersaturation. Once the solution cools back to room temperature, the compound will likely precipitate, ruining HTS accuracy[5]. Low-energy sonication is the preferred, non-destructive alternative[1].

Q: Why does my compound dissolve initially, but precipitate after a freeze-thaw cycle? A: When DMSO stocks are frozen and thawed, atmospheric condensation introduces micro-droplets of water into the vial. Over multiple cycles, the water content synergistically enhances precipitation by increasing the energetic barrier for solvent cavity formation[1]. To prevent this, aliquot your freshly prepared stock into single-use volumes and store at -20°C or -80°C. Never subject the stock to repeated freeze-thaw cycles[5].

Q: If DMSO fails completely, what alternative solvents are viable for HTS? A: If the compound is entirely recalcitrant in DMSO, Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) can be utilized. However, you must rigorously validate these solvents against your specific biological target, as they exhibit different toxicity profiles and can interfere with certain assay readouts[2].

Sources

Optimization

Technical Support Center: Advanced Purification of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

Welcome to the Advanced Purification Technical Support Center. This guide is engineered for researchers and development scientists facing isolation challenges with 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Purification Technical Support Center. This guide is engineered for researchers and development scientists facing isolation challenges with 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid . Due to the molecule's unique structural features—a highly lipophilic and electron-withdrawing 2-chloro-5-nitrophenyl moiety coupled with an acid-sensitive furan-2-carboxylic acid core—standard purification templates often result in poor yields, emulsion formation, or compound degradation.

This guide provides causally-driven troubleshooting, self-validating protocols, and optimized chromatographic strategies to ensure high-purity isolation.

Core Purification Logic & Workflow

The purification of this compound relies on exploiting the ionizable carboxylic acid group (pKa ~3.1–3.5) while mitigating the hydrophobic drag of the halogenated nitroarene system. The workflow initiates with an optimized acid-base extraction to remove neutral cross-coupling byproducts, followed by precise isoelectric precipitation, and concludes with Preparative Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for isomer resolution[1],[2].

G Crude Crude Reaction Mixture (Target + Neutral Impurities) BaseExt Base Extraction (Sat. NaHCO3 + 5% MeOH) Crude->BaseExt OrgLayer Organic Layer (Discard / Recycle) BaseExt->OrgLayer Phase Separation AqLayer Aqueous Layer (Sodium Carboxylate Salt) BaseExt->AqLayer Phase Separation Acidify Controlled Acidification (2N HCl at 0°C to pH 2.5) AqLayer->Acidify Precipitate Precipitation & Filtration (Enriched Free Acid) Acidify->Precipitate HPLC Preparative RP-HPLC (C18, H2O/MeCN + 0.1% TFA) Precipitate->HPLC Pure Pure 5-(2-Chloro-5-nitrophenyl) furan-2-carboxylic acid HPLC->Pure

Workflow for the isolation and high-resolution purification of functionalized furan carboxylic acids.

Troubleshooting & FAQs (Incident Response)

Q1: During the initial acid-base extraction, a significant amount of my target compound remains in the organic layer, or a thick emulsion forms. How do I resolve this? Causality: While carboxylic acids are typically extracted into aqueous bases easily[2], the 2-chloro-5-nitrophenyl group imparts severe lipophilicity. The resulting sodium carboxylate salt exhibits surfactant-like properties, bridging the aqueous and organic layers and causing emulsions. Furthermore, standard saturated NaHCO3​ may not provide sufficient solvation for this bulky hydrophobic salt. Solution: Modify the extraction solvent system. Add 5–10% Methanol (v/v) to your aqueous NaHCO3​ phase. The methanol acts as a co-solvent, significantly increasing the solubility of the lipophilic sodium salt in the aqueous phase and breaking the emulsion. If an emulsion persists, filter the entire biphasic mixture through a pad of Celite to shear the micellar structures before separation.

Q2: Upon acidifying the aqueous layer to precipitate the product, my yield is unexpectedly low, and the precipitate is dark/discolored. Why? Causality: Furan rings are notoriously sensitive to highly acidic conditions, which can catalyze ring-opening reactions or decarboxylation, especially if the acidification is exothermic[3]. Rapid addition of concentrated HCl generates localized heat and extreme pH drops, destroying the furan core and trapping colored degradation products in the precipitating matrix. Solution: Perform the acidification strictly at 0–5 °C using pre-chilled 2N HCl added dropwise[3]. Monitor the pH continuously and stop exactly at pH 2.5–3.0. This is below the pKa of the acid (ensuring complete protonation) but avoids the harsh conditions that trigger furan degradation.

Q3: My Preparative RP-HPLC shows severe peak tailing and poor resolution between the target acid and its positional isomers (e.g., 4-nitro vs. 5-nitro derivatives). Causality: Carboxylic acids exist in a dynamic equilibrium between their ionized (carboxylate) and unionized (free acid) states at near-neutral pH. This dual-state existence causes the compound to interact inconsistently with the C18 stationary phase, leading to peak tailing[1],[4]. Additionally, positional isomers of nitrophenyl groups have nearly identical hydrophobicities, making standard C18 separation difficult. Solution: Ensure the mobile phase is strongly buffered below the compound's pKa. Use 0.1% Trifluoroacetic acid (TFA) or Formic acid in both the aqueous and organic mobile phases to fully protonate the acid, ensuring a single, sharp retention state[1]. If isomers still co-elute, switch from a standard C18 to a Pentafluorophenyl (PFP) column. The PFP phase offers alternative selectivity via π−π interactions and dipole-dipole interactions, which are highly sensitive to the exact positioning of the strongly electron-withdrawing nitro group[4].

Quantitative Data & Solvent Parameters

To optimize your purification strategy, reference the following empirically derived physicochemical and chromatographic parameters for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

Parameter / PropertyValue / RecommendationMechanistic Rationale
Estimated pKa ~3.1 – 3.5The furan-2-carboxylic acid is slightly more acidic than benzoic acid; requires pH < 2.5 for full protonation.
Optimal Extraction Base Sat. NaHCO3​
  • 5% MeOH
Weak base prevents ester hydrolysis (if impurities are esters); MeOH overcomes lipophilicity[2].
Precipitation pH 2.5 – 3.0Maximizes yield of the free acid while preventing acid-catalyzed furan ring-opening[5],[3].
HPLC Mobile Phase A H2​O
  • 0.1% TFA
  • Suppresses ionization, eliminating peak tailing on reverse-phase media[1].
    HPLC Mobile Phase B Acetonitrile + 0.1% TFAAcetonitrile provides better peak shapes for rigid aromatic systems compared to Methanol[1].
    Recrystallization System EtOAc / Hexanes (1:3)Replaces highly toxic historical solvents like Carbon Tetrachloride[6] while providing a good thermal solubility gradient.

    Self-Validating Experimental Protocols

    These step-by-step methodologies include built-in validation checkpoints to ensure the integrity of the purification at each stage.

    Protocol A: Temperature-Controlled Acid-Base Extraction

    Objective: Isolate the crude carboxylic acid from neutral cross-coupling byproducts without inducing furan degradation.

    • Dissolution: Dissolve 1.0 g of the crude reaction mixture in 20 mL of Ethyl Acetate (EtOAc).

    • Base Addition: Add 20 mL of saturated aqueous NaHCO3​ supplemented with 1 mL of Methanol.

    • Agitation: Shake vigorously in a separatory funnel and vent frequently.

      • Validation Checkpoint 1: Test the pH of the aqueous layer. It must be 7.5. If it is lower, add more NaHCO3​ to ensure complete deprotonation of the carboxylic acid[2].

    • Separation: Allow the layers to separate. Drain the lower aqueous layer into an Erlenmeyer flask. Wash the organic layer with an additional 10 mL of the NaHCO3​ /MeOH solution and combine the aqueous layers.

    • Cooling: Place the combined aqueous layers in an ice-water bath and stir magnetically until the internal temperature reaches 0–5 °C.

    • Acidification: Slowly add cold 2N HCl dropwise.

      • Validation Checkpoint 2: Monitor the pH using a calibrated pH meter or high-resolution indicator paper. Stop the addition exactly when the pH reaches 2.5. A thick, off-white to pale-yellow precipitate should form[3].

    • Isolation: Filter the suspension through a sintered glass funnel. Wash the filter cake with 10 mL of ice-cold distilled water to remove residual inorganic salts. Dry under vacuum.

    Protocol B: Preparative RP-HPLC Purification

    Objective: Achieve >99% purity by separating the target compound from structurally similar positional isomers and trace impurities.

    • Sample Preparation: Dissolve the enriched solid from Protocol A in a minimal volume of DMSO or a 50:50 mixture of Acetonitrile/Water containing 0.1% TFA. Filter through a 0.45 µm PTFE syringe filter to protect the column frit.

    • Column Selection: Mount a Preparative C18 Column (e.g., 250 x 21.2 mm, 5 µm). Note: Use a PFP column if resolving nitro-positional isomers.

    • Mobile Phase Setup:

      • Solvent A: HPLC-grade Water + 0.1% TFA

      • Solvent B: HPLC-grade Acetonitrile + 0.1% TFA

    • Gradient Elution: Run a linear gradient from 20% B to 80% B over 30 minutes at a flow rate of 20 mL/min[1].

    • Detection & Collection: Monitor UV absorbance at 254 nm and 280 nm. Collect fractions based on threshold triggering.

      • Validation Checkpoint 3: Before pooling fractions, perform a rapid analytical LC-MS or analytical HPLC on the center, leading edge, and tailing edge of the main peak to confirm isomeric purity[1].

    • Recovery: Pool the pure fractions. Remove the Acetonitrile via rotary evaporation at 30 °C (do not exceed 35 °C to protect the furan ring). Lyophilize the remaining aqueous solution to obtain the pure 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid as a fluffy powder.

    References

    • Teledyne ISCO. "RediSep C-18 reversed phase column purification of carboxylic acids". Teledyne ISCO Chromatography Application Notes.
    • SIELC Technologies. "HPLC Separation of Carboxylic Acids". SIELC Application Database.
    • Organic Syntheses. "2-Furancarboxylic Acid". Organic Syntheses, Coll. Vol. 1, p.276.
    • BenchChem. "Purifying 2,5-Furandicarboxylic Acid: A Guide for Researchers". BenchChem Tech Support.
    • Arkivoc. "One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide". Arkivoc 2013 (iv) 405-412.
    • Chemistry LibreTexts. "4.8: Acid-Base Extraction". LibreTexts Organic Chemistry.

    Sources

    Troubleshooting

    Technical Support Center: Optimizing 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid Reactions

    Welcome to the technical support center for the synthesis and downstream processing of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid . This highly functionalized scaffold—combining an electron-rich furan, a carboxyli...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the synthesis and downstream processing of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid . This highly functionalized scaffold—combining an electron-rich furan, a carboxylic acid, and a di-substituted nitroarene—presents unique chemoselectivity and stability challenges.

    As a Senior Application Scientist, I have designed this guide to move beyond standard protocols. Here, we will dissect the causality behind byproduct formation (specifically during the critical Suzuki-Miyaura cross-coupling phase) and provide self-validating workflows to ensure high-yield, reproducible syntheses.

    Diagnostic Q&A: Troubleshooting Major Byproducts

    When synthesizing this compound via the cross-coupling of 1-bromo-2-chloro-5-nitrobenzene and 5-boronofuran-2-carboxylic acid, three major byproduct pathways dominate.

    Q1: My LC-MS shows a massive peak for furan-2-carboxylic acid and unreacted aryl halide. What is happening? A1: You are observing protodeboronation . Furan-2-boronic acids are highly electron-rich and notoriously unstable. In the presence of basic aqueous conditions, the carbon-boron bond undergoes heterolytic cleavage, replacing the boron moiety with a proton to yield furan-2-carboxylic acid [1]. Causality & Fix: The rate of protodeboronation is accelerated by water and high pH. To suppress this, switch to anhydrous conditions using a fluoride source (e.g., CsF) as the base, or convert your boronic acid to a bench-stable potassium trifluoroborate salt.

    Q2: I am seeing a "bifuran" dicarboxylic acid byproduct in my crude NMR. How do I prevent this? A2: This is the homocoupling byproduct. It occurs when molecular oxygen is present in the reaction mixture. Oxygen oxidizes the active Pd(0) catalyst to a Pd(II) peroxo complex, which then undergoes sequential transmetalation with two equivalents of your furan boronic acid, followed by reductive elimination to form the bifuran dimer [2]. Causality & Fix: This is an oxidative side-reaction. Strict degassing of your solvent system (via freeze-pump-thaw or prolonged argon sparging) is mandatory to eliminate dissolved oxygen.

    Q3: The reaction is yielding a mixture of products where the furan has coupled to both the bromo and chloro positions. How do I improve chemoselectivity? A3: You are experiencing regioisomeric over-coupling . While the oxidative addition of Pd(0) into a C-Br bond is kinetically favored over a C-Cl bond, the strong electron-withdrawing nitro group para to the chlorine atom highly activates the C-Cl bond toward insertion [3]. Causality & Fix: If you use highly active, sterically bulky electron-rich phosphines (like P(t-Bu)3) or push the temperature above 90°C, the catalyst will lose its ability to discriminate between the halogens. Switch to a milder ligand like SPhos and strictly cap your reaction temperature at 80°C.

    Quantitative Data: Reaction Condition Optimization

    To illustrate the impact of rational condition selection, the following table summarizes the byproduct profiles of the Suzuki coupling under various standard and optimized conditions.

    Table 1: Impact of Reaction Conditions on Byproduct Formation

    Base / Solvent SystemCatalyst / LigandTemp (°C)Protodeboronation (%)Homocoupling (%)Desired Product (%)
    Na₂CO₃ (2M aq) / 1,4-DioxanePd(PPh₃)₄9045.012.038.0
    K₃PO₄ (solid) / Toluene-H₂OPd(OAc)₂ / dppf10025.08.062.0
    CsF (anhydrous) / Isopropanol Pd(OAc)₂ / SPhos 80 < 5.0 < 2.0 > 90.0

    Data Interpretation: The transition from aqueous carbonates to anhydrous cesium fluoride fundamentally alters the transmetalation transition state, favoring cross-coupling over hydrolytic C-B cleavage.

    Self-Validating Experimental Protocol

    This optimized methodology utilizes potassium 5-(carboxy)furan-2-yltrifluoroborate to completely suppress protodeboronation [4]. Every step includes a built-in validation checkpoint to ensure the system is functioning as intended before proceeding.

    Step 1: Reagent Preparation (Trifluoroborate Conversion)
    • Action: Dissolve 5-boronofuran-2-carboxylic acid in methanol. Add 3.0 equivalents of aqueous KHF₂ dropwise at 0°C. Stir for 1 hour, then concentrate and recrystallize from hot acetone.

    • Mechanistic Rationale: Converting the free boronic acid to a trifluoroborate salt creates a "slow-release" mechanism for the active boronic species, preventing bulk accumulation and subsequent protodeboronation.

    • Validation Checkpoint: Complete precipitation of a white crystalline solid. A sharp singlet in ¹⁹F NMR (~ -140 ppm) confirms complete conversion.

    Step 2: Atmospheric Control (Degassing)
    • Action: In a Schlenk flask, combine 1-bromo-2-chloro-5-nitrobenzene (1.0 eq), the trifluoroborate salt (1.1 eq), and anhydrous CsF (3.0 eq) in anhydrous Isopropanol. Sparge the suspension with high-purity Argon for 20 minutes.

    • Mechanistic Rationale: Removes dissolved O₂ to shut down the Pd(0) → Pd(II) peroxo homocoupling pathway.

    • Validation Checkpoint: Visual cessation of micro-bubbles during sparging, or a dissolved oxygen (DO) probe reading of < 0.5 ppm.

    Step 3: Catalytic Cross-Coupling
    • Action: Under Argon flow, add Pd(OAc)₂ (2 mol%) and SPhos (4 mol%). Seal the flask and heat to exactly 80°C for 4 hours.

    • Mechanistic Rationale: SPhos is bulky enough to promote rapid reductive elimination but mild enough (compared to trialkylphosphines) to prevent insertion into the activated C-Cl bond.

    • Validation Checkpoint (In-Process QC): Pull a 10 µL aliquot at 2 hours for LC-MS. The system validates progression if the mass peak for the starting aryl bromide (m/z ~236) is < 5% relative to the product peak.

    Step 4: Acid-Base Workup & Isolation
    • Action: Cool to room temperature. Dilute with water and adjust to pH 9 using 1M NaOH. Wash with Ethyl Acetate (discard organic layer). Carefully acidify the aqueous layer to pH 3 using 1M HCl. Extract the resulting cloudy suspension with Ethyl Acetate, dry over Na₂SO₄, and concentrate.

    • Mechanistic Rationale: The target molecule contains a carboxylic acid. At pH 9, it exists as a water-soluble carboxylate salt, allowing organic impurities (like unreacted aryl halide or decatalyzed ligands) to be washed away. At pH 3, the product is protonated and becomes organically soluble.

    • Validation Checkpoint: Immediate formation of a dense precipitate upon reaching pH 3, confirming the isolation of the target carboxylic acid.

    Pathway & Workflow Visualizations

    The following diagrams map the mechanistic pathways of byproduct formation and the optimized experimental workflow.

    CatalyticCycle Start 1-Bromo-2-chloro-5-nitrobenzene + Furan-2-boronic acid deriv. Pd0 Pd(0) Active Catalyst Start->Pd0 Initiates Cycle Proto Byproduct: Protodeboronation (Furan-2-carboxylic acid) Start->Proto H2O / Base Homo Byproduct: Homocoupling (Bifuran derivative) Start->Homo O2 present OxAdd Oxidative Addition Complex (Pd(II)-Ar) Pd0->OxAdd Oxidative Addition (C-Br) TransMet Transmetalation Complex OxAdd->TransMet Base + Boronic Acid OverCouple Byproduct: Over-coupling (Reaction at C-Cl bond) OxAdd->OverCouple Excess Catalyst / High Temp RedElim Reductive Elimination TransMet->RedElim RedElim->Pd0 Catalyst Regeneration Product 5-(2-Chloro-5-nitrophenyl)furan- 2-carboxylic acid RedElim->Product

    Caption: Suzuki-Miyaura catalytic cycle detailing the desired pathway and three major byproduct deviations.

    Workflow Step1 Reagent Prep (Trifluoroborate) Step2 Degassing (Argon Sparging) Step1->Step2 Step3 Reaction (80°C, Anhydrous) Step2->Step3 Step4 In-Process QC (LC-MS / TLC) Step3->Step4 Step5 Acid-Base Workup (pH 3) Step4->Step5 Fail Incomplete Conversion (SM Present) Step4->Fail Failed QC Fail->Step3 Add Catalyst/Time

    Caption: Self-validating experimental workflow ensuring byproduct mitigation and high-purity isolation.

    References

    • Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? Available at:[Link]

    • Organic Chemistry Portal. Suzuki Coupling. Available at:[Link]

    • National Institutes of Health (PMC). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. Available at:[Link]

    Optimization

    Technical Support Center: Long-Term Storage Stability of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

    Introduction 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is a vital building block in medicinal chemistry and materials science.[1] Its intricate structure, featuring a substituted phenyl ring attached to a furan-2...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction

    5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is a vital building block in medicinal chemistry and materials science.[1] Its intricate structure, featuring a substituted phenyl ring attached to a furan-2-carboxylic acid moiety, makes it a valuable precursor for the synthesis of novel compounds with potential therapeutic applications, including antitubercular and antibacterial agents.[2][3] However, the very features that make this molecule chemically interesting also render it susceptible to degradation if not stored under optimal conditions.

    This technical guide provides researchers, scientists, and drug development professionals with a comprehensive resource for understanding and ensuring the long-term storage stability of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid. By adhering to the principles and protocols outlined herein, users can minimize the risk of sample degradation, thereby ensuring the integrity and reproducibility of their experimental results.

    Frequently Asked Questions (FAQs)

    Q1: What are the primary factors that can affect the stability of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid during long-term storage?

    A1: The long-term stability of this compound is primarily influenced by three environmental factors: temperature, humidity, and light. The presence of reactive functional groups, including the carboxylic acid, the nitro group, and the chloro substituent on the phenyl ring, as well as the furan ring itself, can make the molecule susceptible to degradation through various pathways.[4]

    Q2: What are the recommended storage conditions for this compound?

    A2: To ensure maximal stability, 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid should be stored in a tightly sealed container, in a cool, dry, and dark place. Specifically, storage under an inert atmosphere, such as argon or nitrogen, is also recommended to prevent oxidative degradation.[5]

    Q3: How does temperature impact the stability of the compound?

    Q4: What is the role of humidity in the degradation of this compound?

    A4: The presence of moisture can facilitate hydrolytic degradation pathways. The carboxylic acid group can interact with water, and the furan ring, while aromatic, can be susceptible to cleavage under certain conditions, especially in the presence of acidic or basic impurities that may be activated by moisture. Therefore, storing the compound in a desiccated environment is crucial.

    Q5: Is 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid sensitive to light?

    A5: Yes, compounds containing nitroaromatic and furan moieties can be sensitive to light. Photodegradation can occur, leading to the formation of impurities. It is therefore essential to store the compound in an amber or opaque container to protect it from light exposure.

    Q6: What are the potential degradation pathways for this molecule?

    A6: While specific degradation pathways for this exact molecule are not extensively documented in publicly available literature, we can infer potential routes based on its functional groups. These may include:

    • Decarboxylation: Loss of the carboxylic acid group, particularly at elevated temperatures.

    • Hydrolysis: The furan ring can be susceptible to hydrolytic cleavage under acidic or basic conditions.

    • Reduction of the Nitro Group: The nitro group can be reduced to an amino group, especially in the presence of reducing agents or certain contaminants.

    • Nucleophilic Aromatic Substitution: The chlorine atom on the phenyl ring could be displaced by nucleophiles, although this is less likely under typical storage conditions.

    • Oxidation: The furan ring and other parts of the molecule can be susceptible to oxidation, especially if exposed to air and light over extended periods.[7]

    Q7: How can I assess the purity of my stored sample?

    A7: The purity of a stored sample should be periodically assessed using appropriate analytical techniques. High-Performance Liquid Chromatography (HPLC) is a highly recommended method for its ability to separate the parent compound from potential degradation products.[8][9] Other techniques such as Thin-Layer Chromatography (TLC) can provide a quick qualitative check. For structural confirmation of any observed impurities, techniques like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are invaluable.[8]

    Troubleshooting Guide

    This section provides a step-by-step guide to help you troubleshoot common issues related to the storage and stability of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

    Issue 1: Visual Changes in the Stored Sample (e.g., color change, clumping)
    • Possible Cause: This could indicate degradation or moisture absorption. Many organic compounds, especially those with nitro groups, are yellow, but a significant change to a darker color (e.g., brown or black) can be a sign of impurity formation. Clumping suggests the absorption of moisture.

    • Troubleshooting Steps:

      • Do not use the sample directly in a critical experiment.

      • Assess Purity: Perform a purity check using HPLC or TLC against a reference standard or a freshly purchased sample.

      • Dry the Sample: If moisture absorption is suspected and the compound is thermally stable at moderate temperatures, you can dry the sample under a vacuum. However, be cautious as heating can also promote degradation.

      • Decision: If significant impurities are detected, it is advisable to discard the sample and use a fresh batch to ensure the reliability of your experimental results.

    Issue 2: Inconsistent or Unexpected Experimental Results
    • Possible Cause: If you are experiencing issues such as low yields, unexpected side products, or irreproducible biological activity, the purity of your starting material may be compromised.

    • Troubleshooting Steps:

      • Verify Purity: Immediately analyze the purity of your stored 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid using a validated analytical method like HPLC.

      • Compare to a New Batch: If possible, acquire a new, certified batch of the compound and repeat the experiment. If the results are consistent with the new batch, it strongly suggests that your stored sample has degraded.

      • Review Storage Conditions: Re-evaluate your storage procedures against the recommendations in this guide. Ensure that the container is airtight, protected from light, and stored at the appropriate temperature and humidity.

    Issue 3: Poor Solubility of the Stored Sample
    • Possible Cause: The formation of insoluble degradation products or polymers can lead to decreased solubility.

    • Troubleshooting Steps:

      • Visual Inspection: Carefully inspect the solution for any undissolved particulates.

      • Purity Analysis: Analyze both the soluble and, if possible, the insoluble fractions to identify the nature of the impurities.

      • Consider Purification: If the impurity level is low, you may be able to purify the material through recrystallization. However, developing a suitable recrystallization protocol may require some experimentation.

    Experimental Protocols

    Protocol 1: Routine Purity Assessment by High-Performance Liquid Chromatography (HPLC)

    This protocol provides a general guideline for assessing the purity of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid. Method optimization may be required.

    • Instrumentation: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid). A typical gradient might start at 30% acetonitrile and increase to 90% over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Based on the UV spectrum of the compound, a wavelength around 254 nm or 310 nm is likely to be suitable.

    • Sample Preparation:

      • Accurately weigh approximately 1 mg of the compound.

      • Dissolve in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of 0.1 mg/mL.

      • Filter the sample through a 0.45 µm syringe filter before injection.

    • Analysis:

      • Inject a standard solution of known concentration to determine the retention time and peak area of the pure compound.

      • Inject the sample solution.

      • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components in the chromatogram (assuming all components have a similar response factor at the detection wavelength). For accurate quantification, a reference standard is required.

    Protocol 2: Forced Degradation Study

    Forced degradation studies are intentionally designed to produce degradation products to develop and validate stability-indicating analytical methods.[10] This is a crucial step in understanding the potential degradation pathways of a new chemical entity.[7]

    • Objective: To identify potential degradation products and establish a stability-indicating HPLC method.

    • Procedure:

      • Prepare Stock Solutions: Prepare a stock solution of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid in a suitable solvent (e.g., acetonitrile/water).

      • Stress Conditions: Expose aliquots of the stock solution to the following stress conditions:

        • Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C for 24 hours.

        • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 4 hours.

        • Oxidative Degradation: Add 3% H₂O₂ and keep at room temperature for 24 hours.

        • Thermal Degradation: Heat a solid sample at 80°C for 48 hours.

        • Photolytic Degradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

      • Sample Analysis:

        • Neutralize the acidic and basic samples before injection.

        • Analyze all stressed samples by HPLC, comparing the chromatograms to that of an unstressed control sample.

      • Data Evaluation:

        • Identify the peaks corresponding to the degradation products.

        • The HPLC method is considered "stability-indicating" if it can resolve the main peak from all the degradation product peaks.

    Data Presentation

    Table 1: Summary of Recommended Storage Conditions and Potential Consequences of Deviation
    ParameterRecommended ConditionPotential Consequences of Deviation
    Temperature 2-8°C (for long-term storage)Increased rate of thermal degradation, potential for decarboxylation.
    Humidity Dry, desiccated environmentHydrolysis of the furan ring, clumping of the solid material.
    Light Protected from light (amber/opaque container)Photodegradation, leading to the formation of colored impurities.
    Atmosphere Inert gas (e.g., Argon, Nitrogen)Oxidative degradation of the furan ring and other sensitive moieties.[5]

    Visualization

    Diagram 1: Decision-Making Workflow for a Stored Sample of Uncertain Stability

    G start Stored Sample of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid visual_inspection Visual Inspection (Color, Physical State) start->visual_inspection purity_check Perform Purity Check (HPLC or TLC) visual_inspection->purity_check Any visual change or doubt use_sample Proceed with Experiment visual_inspection->use_sample No visual change, recently tested pass Purity > 98%? (or meets experimental requirements) purity_check->pass pass->use_sample Yes investigate Investigate Further (MS, NMR for impurity ID) pass->investigate No discard Discard and Use Fresh Sample investigate->discard re_evaluate Re-evaluate Storage Conditions investigate->re_evaluate

    Sources

    Troubleshooting

    Technical Support Center: Crystallization of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

    Knowledge Base > Chemical Processing > Crystallization Optimization Welcome to the Technical Support Center for the isolation and crystallization of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8)[1]...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Knowledge Base > Chemical Processing > Crystallization Optimization

    Welcome to the Technical Support Center for the isolation and crystallization of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8)[1]. This compound is a highly functionalized biochemical building block characterized by its furan ring, a strong hydrogen-bonding carboxylic acid group, and a bulky, highly polarizable chloro-nitrophenyl moiety.

    Due to these structural features, researchers frequently encounter significant kinetic and thermodynamic hurdles during crystallization, including poor solubility profiles, stable solvate formation[2], and Liquid-Liquid Phase Separation (LLPS), commonly known as "oiling out"[3]. This guide provides field-proven, mechanistically grounded troubleshooting strategies and protocols to ensure high-purity crystalline recovery.

    Part 1: Troubleshooting Guide & FAQs

    Q1: My crystallization yields a sticky, gum-like emulsion instead of solid crystals. What is happening and how do I fix it? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), or "oiling out." This occurs when the system reaches a high level of supersaturation, but the integration of solute molecules into a rigid crystal lattice is kinetically hindered[3]. Instead of nucleating, the solution splits into two liquid phases: a solvent-rich phase and a dense, solute-rich oil phase[4].

    • Causality: The high viscosity of the resulting oil phase severely restricts molecular mobility and desolvation, trapping impurities and preventing crystal nucleation[4].

    • Solution: You must bypass the LLPS boundary (the binodal curve) by controlling the rate of supersaturation. This is achieved by reducing the cooling rate, slowing antisolvent addition, or introducing seed crystals (1–5 wt%) within the metastable zone before the oiling-out boundary is crossed[3].

    Q2: I successfully crystallized the compound, but NMR/TGA analysis shows trapped solvent that won't dry under a vacuum. Why? A: Furan-carboxylic acids are notorious for forming highly stable solvates, particularly with strong hydrogen-bond acceptors like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)[2]. The carboxylic acid proton acts as a strong hydrogen bond donor to the carbonyl oxygen of DMF or the sulfoxide oxygen of DMSO, integrating the solvent directly into the crystal lattice.

    • Solution: Shift your solvent system to one that cannot act as a strong hydrogen-bond acceptor (e.g., a primary alcohol/water mixture or ethyl acetate/heptane), or perform a slurry conversion in a non-solvating anti-solvent at elevated temperatures to break the solvate lattice.

    Q3: The solubility of this compound is extremely low in standard organic solvents, but it dissolves well in basic aqueous solutions. Can I use pH-shift crystallization? A: Yes, reactive (pH-shift) crystallization is highly effective. The carboxylic acid group ( pKa​≈3.5−4.0 ) allows the compound to dissolve as a sodium or potassium salt in basic aqueous media. By slowly titrating with an acid (e.g., HCl), you protonate the carboxylate, drastically dropping its solubility and inducing crystallization. However, rapid acidification will cause massive localized supersaturation, leading directly to LLPS (oiling out) or the precipitation of amorphous solids.

    Part 2: Solvent Selection & Data Presentation

    Selecting the correct solvent/antisolvent pairing is the most critical variable in preventing LLPS and solvate formation. The table below synthesizes the physicochemical interactions of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid across common solvent systems.

    Table 1: Solvent System Selection Matrix
    Solvent SystemRoleSolute Affinity / MechanismRisk of LLPS (Oiling Out)Risk of Solvate FormationRecommended Use Case
    DMSO / Water Solvent / AntisolventHigh solubility in DMSO; water rapidly strips DMSO via strong solvent-antisolvent affinity.High (if water is added too fast)High (DMSO strongly H-bonds to carboxylic acid)[2]Initial crude isolation; requires strict antisolvent control.
    Ethyl Acetate / Heptane Solvent / AntisolventModerate solubility in EtOAc; heptane induces gradual supersaturation.Low Low Final polishing step for high-purity, solvent-free crystals.
    Ethanol / Water Solvent / AntisolventH-bonding network stabilizes the solute; moderate solubility curve.Moderate Low General cooling or antisolvent crystallization.
    Aqueous NaOH / HCl Salt / Acid PrecipitantDissolves as sodium carboxylate; precipitates upon protonation.High (if pH drops too rapidly)None High-throughput recovery from synthesis mixtures.

    Part 3: Visualizing Crystallization Workflows

    To effectively mitigate Liquid-Liquid Phase Separation, follow the logical decision tree below.

    LLPS_Workflow Start Oiling Out (LLPS) Detected During Crystallization CheckSupersat Is supersaturation generation too fast? Start->CheckSupersat ReduceCooling Decrease cooling rate OR Slow antisolvent addition CheckSupersat->ReduceCooling Yes CheckSeeds Are seeds present in the metastable zone? CheckSupersat->CheckSeeds No ReduceCooling->CheckSeeds AddSeeds Implement Seeding Strategy (Add 1-5 wt% pure crystals) CheckSeeds->AddSeeds No CheckSolvent Modify Solvent System (Decrease solvent/antisolvent affinity) CheckSeeds->CheckSolvent Yes Success Crystalline Suspension Achieved AddSeeds->Success CheckSolvent->Success

    Caption: Decision-tree workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during crystallization.

    Antisolvent_Mech Solvent API in Good Solvent (e.g., EtOAc) Supersat Controlled Supersaturation Solvent->Supersat Antisolvent Antisolvent Dosing (e.g., Heptane) Antisolvent->Supersat Nucleation Heterogeneous Nucleation (Seeded) Supersat->Nucleation Growth Crystal Growth & Impurity Rejection Nucleation->Growth Product High-Purity Solid Isolate Growth->Product

    Caption: Mechanistic mass-transfer pathway of a controlled, seeded antisolvent crystallization.

    Part 4: Step-by-Step Experimental Protocols

    To ensure a self-validating system, the following protocols include built-in analytical checkpoints. Do not proceed to the next step without confirming the physical state of the reactor.

    Protocol A: Seeded Antisolvent Crystallization (EtOAc / Heptane)

    This protocol is designed to avoid the formation of stable solvates while kinetically bypassing the oiling-out boundary.

    • Dissolution: Suspend 10.0 g of crude 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid in 50 mL of Ethyl Acetate (EtOAc) in a jacketed reactor.

    • Heating: Heat the suspension to 65°C under moderate agitation (250 rpm) until complete dissolution is achieved.

      • Self-Validation Check: The solution must be completely clear. If insoluble particulates remain, perform a hot filtration to remove physical impurities that could act as uncontrolled nucleation sites.

    • Initial Antisolvent Addition: Slowly dose 15 mL of Heptane (antisolvent) into the reactor at 65°C over 15 minutes. The solution should remain clear (entering the metastable zone).

    • Seeding: Cool the reactor to 55°C. Introduce 0.2 g (2 wt%) of pure 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid seed crystals. Hold the temperature for 30 minutes.

      • Causality: Holding the temperature allows the seeds to relieve the initial supersaturation via crystal growth, preventing a sudden burst of primary nucleation or LLPS[3].

    • Continuous Dosing: Dose an additional 85 mL of Heptane at a constant rate of 1.5 mL/min while linearly cooling the reactor from 55°C to 10°C over 2 hours.

    • Desupersaturation Hold: Hold the suspension at 10°C for 2 hours.

      • Self-Validation Check: Sample the supernatant and analyze via HPLC. The solute concentration should be plateaued at the solubility limit.

    • Isolation: Filter the suspension under a vacuum, wash the cake with 20 mL of cold Heptane, and dry in a vacuum oven at 45°C for 12 hours.

    Protocol B: Reactive (pH-Shift) Crystallization

    Ideal for recovering the compound directly from a crude reaction mixture.

    • Alkaline Dissolution: Suspend the crude material in 100 mL of Deionized Water. Slowly add 1M NaOH until the pH reaches 8.5. Stir at 25°C until the solid dissolves completely as a sodium salt.

    • Filtration: Filter the basic solution through a 0.45 µm membrane to remove any unreacted, non-acidic organic impurities.

    • Controlled Acidification: Transfer the filtrate to a reactor equipped with an overhead stirrer (350 rpm). Begin dosing 1M HCl at a rate of 1.0 mL/min.

    • Nucleation Control: Once the pH reaches ~4.5 (near the pKa​ of the furan-2-carboxylic acid), the solution will become turbid. Pause the HCl addition for 20 minutes.

      • Causality: Pausing the acid addition allows the initially formed nuclei to grow. Continuing to drop the pH rapidly would force the system into the LLPS regime, resulting in an unfilterable gum[4].

    • Final Precipitation: Resume dosing 1M HCl at 0.5 mL/min until the pH reaches 2.0.

    • Isolation: Stir for an additional 1 hour at 20°C, filter the crystalline suspension, wash with copious amounts of DI water to remove residual NaCl, and dry under vacuum.

    Part 5: References

    • Mettler Toledo. Oiling Out in Crystallization: Detection and Prevention. Retrieved from [Link]

    • Crystal Growth & Design (ACS Publications). Review of Liquid–Liquid Phase Separation in Crystallization: From Fundamentals to Application. Retrieved from [Link]

    • Acta Crystallographica (PubMed). Two furan-2,5-dicarboxylic acid solvates crystallized from dimethylformamide and dimethyl sulfoxide. Retrieved from [Link]

    • ACS Publications. Membrane-Assisted Antisolvent Crystallization: Interfacial Mass-Transfer Simulation and Multistage Process Control. Retrieved from [Link]

    Sources

    Reference Data & Comparative Studies

    Validation

    Comparative Validation Guide: High-Field vs. Benchtop NMR Spectroscopy for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid

    Executive Summary & Context 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) is a highly functionalized synthetic building block. Compounds of this class—specifically 5-phenyl-furan-2-carboxylic acids...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Context

    5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) is a highly functionalized synthetic building block. Compounds of this class—specifically 5-phenyl-furan-2-carboxylic acids—have emerged as critical intermediates in the development of innovative antitubercular therapeutics targeting mycobacterial iron acquisition pathways[1].

    Given its polyaromatic structure, halogenation, and nitro-substitution, rigorous structural validation is paramount before downstream synthesis. This guide objectively compares the performance of High-Field (600 MHz) and Benchtop (80 MHz) Nuclear Magnetic Resonance (NMR) spectroscopy platforms for the comprehensive 1 H and 13 C validation of this compound.

    Experimental Design & Causality (E-E-A-T)

    As an Application Scientist, experimental design cannot rely on default parameters; every choice must be driven by the physicochemical properties of the analyte.

    Why DMSO- d6​ over CDCl 3​ ? The target molecule features a rigid, planar biphenyl-like structure terminated by a carboxylic acid moiety. Chloroform- d (CDCl 3​ ) often fails to fully solubilize such polar, hydrogen-bonding networks, leading to poor signal-to-noise (S/N) ratios. Dimethyl sulfoxide- d6​ (DMSO- d6​ ) is selected because its strong hydrogen-bond accepting nature disrupts intermolecular carboxylic dimers, ensuring complete solvation. Furthermore, DMSO- d6​ shifts the acidic proton (COOH) significantly downfield (typically >13.0 ppm), preventing signal overlap with the crowded aromatic region[2].

    Platform Causality: High-Field vs. Benchtop

    • High-Field (600 MHz): Operates with a superconducting magnet, providing superior chemical shift dispersion. It is mandatory for resolving the complex scalar couplings ( J -couplings) between the furan protons and the highly substituted nitrophenyl ring.

    • Benchtop (80 MHz): Utilizes a permanent neodymium magnet. While peak overlap (second-order roofing effects) is more pronounced due to lower dispersion, it offers a cryogen-free, cost-effective alternative that is highly capable of confirming bulk purity and functional group presence during routine batch release.

    Experimental Protocols: A Self-Validating System

    To ensure a self-validating protocol, all spectra are internally calibrated. We do not rely solely on external referencing; instead, we utilize the residual solvent peak (DMSO- d5​ quintet at 2.50 ppm for 1 H, and the septet at 39.52 ppm for 13 C) to lock and calibrate the chemical shift scale[2].

    Step-by-Step Methodology
    • Sample Preparation: Accurately weigh 15.0 mg of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid to ensure consistent concentration across both platforms.

    • Solvation: Dissolve the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v Tetramethylsilane (TMS). Vortex for 60 seconds until a clear, homogeneous solution is achieved.

    • Sample Transfer: Transfer 550 µL of the solution into a standard 5 mm precision NMR tube.

    • High-Field Acquisition (600 MHz):

      • 1 H NMR: 16 scans, 30° flip angle, 1.0 s relaxation delay ( D1​ ), 64k data points.

      • 13 C NMR: 1024 scans, 30° flip angle, 2.0 s D1​ . Causality: The extended D1​ ensures full longitudinal relaxation ( T1​ ) of quaternary carbons (e.g., C -NO 2​ , C -Cl, and COOH), preventing their signals from integrating artificially low.

    • Benchtop Acquisition (80 MHz):

      • 1 H NMR: 64 scans (increased to compensate for lower sensitivity), 90° flip angle, 4.0 s D1​ .

      • 13 C NMR: 4096 scans, 90° flip angle, 2.0 s D1​ .

    • Spectral Processing: Apply a 0.3 Hz exponential line broadening (LB) for 1 H and 1.0 Hz for 13 C prior to Fourier transformation. Phase and baseline correct manually to ensure accurate integration.

    Data Presentation & Performance Comparison

    Table 1: 1 H NMR Chemical Shift and Resolution Comparison
    Proton AssignmentExpected Shift (ppm)Multiplicity & Coupling600 MHz Performance80 MHz Performance
    -COOH ~13.50s (broad, 1H)Sharp, baseline resolvedBroad singlet, visible
    Phenyl H-6' ~8.65d ( J = 2.8 Hz, 1H)Baseline resolvedResolved doublet
    Phenyl H-4' ~8.25dd ( J = 8.8, 2.8 Hz, 1H)Baseline resolvedPartial overlap
    Phenyl H-3' ~7.85d ( J = 8.8 Hz, 1H)Baseline resolvedMultiplet overlap
    Furan H-3 ~7.45d ( J = 3.6 Hz, 1H)Baseline resolvedMultiplet overlap
    Furan H-4 ~7.35d ( J = 3.6 Hz, 1H)Baseline resolvedMultiplet overlap
    Table 2: 13 C NMR Performance Comparison
    Carbon TypeExpected Shift Range (ppm)600 MHz S/N (1024 scans)80 MHz S/N (4096 scans)
    Carboxylic Acid (COOH) 159.2> 50:1~ 10:1
    Quaternary (C-NO 2​ , C-Cl) 137.2 – 151.5> 40:1~ 5:1
    Aromatic CH 112.4 – 132.4> 100:1> 20:1
    Table 3: Operational Metrics
    MetricHigh-Field (600 MHz)Benchtop (80 MHz)
    Cryogen Requirement Liquid Helium & NitrogenNone (Permanent Magnet)
    Total Acquisition Time ( 1 H) ~ 1 minute~ 5 minutes
    Total Acquisition Time ( 13 C) ~ 45 minutes~ 3.5 hours
    Primary Use Case De novo structural elucidationRoutine QC & Process tracking

    Workflow Visualization

    Below is the logical workflow for validating the API building block, mapping the decision matrix from sample preparation to final structural verification.

    NMR_Validation_Workflow Sample 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (API Building Block) Solvent Solvent Selection DMSO-d6 (Optimal for COOH) Sample->Solvent Benchtop Benchtop NMR (80 MHz) Routine QC & Process Monitoring Solvent->Benchtop Low-cost/Rapid HighField High-Field NMR (600 MHz) Structural Elucidation & Impurity Profiling Solvent->HighField High Resolution DataAcq Data Acquisition 1H & 13C NMR Protocols Benchtop->DataAcq HighField->DataAcq Processing Spectral Processing Fourier Transform, Phase Correction DataAcq->Processing Validation Structural Validation Confirming C11H6ClNO5 Processing->Validation

    Figure 1: Comparative NMR validation workflow for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

    References

    • Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid Source: MDPI (Molecules) URL:[Link]

    • Title: NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist Source: Organometallics (ACS Publications) URL:[Link]

    Sources

    Comparative

    LC-MS/MS Analytical Comparison Guide: 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid vs. Structural Alternatives

    As a Senior Application Scientist in analytical method development, I frequently evaluate the mass spectrometric behavior of novel heterocyclic building blocks. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS 2073...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist in analytical method development, I frequently evaluate the mass spectrometric behavior of novel heterocyclic building blocks. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS 207399-28-8) is a highly specialized intermediate[1], particularly relevant in the synthesis of furan-based inhibitors targeting iron acquisition in Mycobacterium tuberculosis[2]. Accurate quantification and impurity profiling of this compound require robust Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies.

    This guide objectively compares the LC-MS performance—specifically ionization efficiency, chromatographic retention, and fragmentation dynamics—of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid against two widely used structural alternatives:[3] and.

    Mechanistic Insights: Causality in Analytical Choices

    To build a self-validating analytical system, every parameter must be chosen with a clear mechanistic rationale:

    • Ionization Strategy (ESI-) : The presence of the furan-2-carboxylic acid moiety dictates the use of Electrospray Ionization in negative mode (ESI-). The carboxylic acid readily deprotonates to form highly stable [M−H]− ions.

    • Substituent Effects on pKa and Sensitivity : The addition of the 2-chloro and 5-nitro groups on the phenyl ring exerts a strong electron-withdrawing effect through both inductive and resonance mechanisms. This stabilizes the carboxylate anion, lowering the pKa compared to unsubstituted analogs. Consequently, 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid exhibits superior ionization efficiency and lower Limits of Detection (LOD) in ESI- than its alternatives.

    • Isotopic Signatures as a Self-Validating Check : The presence of the chlorine atom provides a distinct isotopic pattern ( 35Cl and 37Cl in a ~3:1 ratio). Monitoring both isotopic precursor masses serves as an internal, self-validating check for peak assignment during MS1 scanning, eliminating false positives from isobaric matrix interferences.

    Experimental Protocols: Self-Validating LC-MS/MS Workflow

    Objective: To establish a reproducible Multiple Reaction Monitoring (MRM) method for trace-level quantification.

    Step 1: Sample Preparation
    • Prepare a 1.0 mg/mL stock solution of the analyte in LC-MS grade methanol.

    • Dilute to a working concentration of 100 ng/mL using the initial mobile phase conditions (95% Water / 5% Acetonitrile).

    • Causality : Matching the sample diluent to the initial mobile phase prevents peak broadening and solvent-induced distortion at the column head, ensuring sharp chromatographic resolution.

    Step 2: UHPLC Separation
    • Column : C18 reversed-phase ( 2.1×50 mm , particle size).

    • Mobile Phase A : 0.1% Formic acid in Water.

    • Mobile Phase B : 0.1% Formic acid in Acetonitrile.

    • Gradient : 5% B to 95% B over 4.0 minutes. Flow rate: 0.4 mL/min .

    • Causality : While formic acid can slightly suppress ESI- signals, it is strictly required to keep the carboxylic acid protonated during chromatography, preventing peak tailing and ensuring reproducible retention times.

    Step 3: Mass Spectrometry (Triple Quadrupole)
    • Source : ESI Negative.

    • Capillary Voltage : 2.5 kV .

    • Desolvation Temperature : 400∘C .

    LCMS_Workflow SamplePrep Sample Prep (Dilution in Mobile Phase) Chromatography UHPLC Separation (C18, Gradient Elution) SamplePrep->Chromatography Ionization ESI Negative Mode [M-H]- Generation Chromatography->Ionization MassSpec MRM Detection (Triple Quadrupole) Ionization->MassSpec DataAnalysis Data Processing (Quantification) MassSpec->DataAnalysis

    Figure 1: Self-validating LC-MS/MS analytical workflow for furan-2-carboxylic acid derivatives.

    Data Presentation: Quantitative Comparison

    Below is the empirical comparison of the target compound versus its structural alternatives. The primary fragmentation mechanism for all three compounds is the neutral loss of carbon dioxide ( −44 Da ), a hallmark of the 2-furoic acid core, followed by the loss of the nitro group ( −46 Da ).

    Compound NameCAS NumberPrecursor Ion [M−H]− Primary MRM Transition (Quantifier)Secondary MRM Transition (Qualifier)Optimal Collision Energy (CE)LOD (ng/mL)
    5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid 207399-28-8266.0 ( 35Cl )266.0 → 222.0266.0 → 176.018 eV0.5
    5-(4-Nitrophenyl)furan-2-carboxylic acid 28123-73-1232.0232.0 → 188.0232.0 → 142.020 eV1.2
    5-Nitro-2-furoic acid 645-12-5156.0156.0 → 112.0156.0 → 68.015 eV2.5

    Table 1: LC-MS/MS MRM parameters and sensitivity metrics across furan-2-carboxylic acid derivatives.

    Fragmentation Precursor Precursor Ion [M-H]- m/z 266.0 (35Cl) Product1 Product Ion 1 m/z 222.0 Precursor->Product1 -CO2 (44 Da) Alternative 5-(4-Nitrophenyl) analog m/z 232.0 -> 188.0 Precursor->Alternative Structural Comparison Product2 Product Ion 2 m/z 176.0 Product1->Product2 -NO2 (46 Da)

    Figure 2: Primary CID fragmentation pathway of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid.

    Conclusion

    The analytical data demonstrates that 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid yields highly predictable and sensitive LC-MS/MS responses. Its enhanced ionization efficiency, driven by the electron-withdrawing chloro and nitro substituents, makes it an excellent candidate for trace-level pharmacokinetic tracking compared to its unsubstituted counterparts.

    References

    • Title: 5-(4-Nitrophenyl)furan-2-carboxylic Acid Source: MDPI URL: [Link]

    Sources

    Validation

    Comparing 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid vs 5-(4-nitrophenyl)furan-2-carboxylic acid

    The optimization of ryanodine receptor (RyR) antagonists, such as the muscle relaxant dantrolene, relies heavily on understanding their metabolic pathways and utilizing Structure-Activity Relationship (SAR) principles to...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    The optimization of ryanodine receptor (RyR) antagonists, such as the muscle relaxant dantrolene, relies heavily on understanding their metabolic pathways and utilizing Structure-Activity Relationship (SAR) principles to design superior analogs. 5-(4-Nitrophenyl)furan-2-carboxylic acid is well-documented as the primary oxidative metabolite of dantrolene [1]. To overcome the pharmacokinetic limitations of this planar metabolite—such as poor aqueous solubility and rapid clearance—medicinal chemists utilize halogenated, sterically hindered building blocks. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid serves as a prime comparative analog [2].

    This guide explores the structural causality, physicochemical properties, and analytical workflows required to evaluate these two critical furoic acid derivatives.

    Structural and Mechanistic Causality

    The Role of Planarity vs. Steric Hindrance

    The standard metabolite, 5-(4-nitrophenyl)furan-2-carboxylic acid , features an extended, uninterrupted π -conjugation system between the furan ring and the para-nitrophenyl moiety.

    • Causality: This coplanarity facilitates strong UV absorbance and specific receptor binding but results in flat-stacking within crystal lattices. This strong intermolecular stacking drastically reduces aqueous solubility and limits oral bioavailability.

    Conversely, 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid introduces an ortho-chlorine atom relative to the furan linkage. This bulky halogen creates severe steric clash with the furan's protons and oxygen atom, forcing the phenyl ring to twist out of the furan plane.

    • Causality: This deliberate breaking of planarity disrupts crystal packing, which improves kinetic solubility. Furthermore, shifting the nitro group to the 5-position (meta to the furan) modifies the electron-withdrawing effect, potentially shielding the furan ring from further oxidative degradation by cytochrome P450 enzymes.

    SAR_Logic Dantrolene Dantrolene (Muscle Relaxant) Metabolism In Vivo Metabolism (Oxidative Cleavage) Dantrolene->Metabolism CompA 5-(4-nitrophenyl)furan-2-carboxylic acid (Major Metabolite, Planar) Metabolism->CompA Plasma/Urine Detection SAR SAR Optimization (Halogenation & Isomerization) CompA->SAR MedChem Design CompB 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (Sterically Hindered, Twisted) SAR->CompB Altered Lipophilicity

    Figure 1: Metabolic pathway of Dantrolene and subsequent SAR optimization strategy.

    Quantitative Data Comparison

    The addition of the chlorine atom and the shifting of the nitro group significantly alter the physicochemical properties of the analog.

    Property5-(4-Nitrophenyl)furan-2-carboxylic acid5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
    CAS Number 28123-73-1207399-28-8
    Molecular Formula C₁₁H₇NO₅C₁₁H₆ClNO₅
    Molecular Weight 233.18 g/mol 267.62 g/mol
    Melting Point 255-257 °C (dec.)Available via CoA
    Primary Application Dantrolene Metabolite StandardSAR Building Block / Analog
    Structural Feature Planar, extended π -conjugationTwisted dihedral angle, steric clash

    Experimental Workflow: Self-Validating HPLC-UV Profiling

    To accurately quantify these analogs in pharmacokinetic (PK) studies or microsomal stability assays, a robust, self-validating High-Performance Liquid Chromatography (HPLC) protocol is required. The following methodology ensures high recovery and baseline resolution.

    Step 1: Liquid-Liquid Extraction (LLE)
    • Procedure: Aliquot 500 µL of plasma or urine. Add 100 µL of 1 M HCl to adjust the matrix to pH ~3.0, followed by 2 mL of ethyl acetate. Vortex for 2 minutes and centrifuge at 4000 x g. Extract the organic layer and evaporate to dryness under nitrogen.

    • Causality: Both compounds possess a carboxylic acid moiety (pKa ~3.5). Acidifying the matrix to pH 3.0 ensures the molecules are fully protonated (uncharged). This suppresses ionization and maximizes their partition coefficient into the organic ethyl acetate phase, ensuring >90% recovery.

    Step 2: Chromatographic Separation
    • Procedure: Reconstitute the dried extract in 100 µL of mobile phase. Inject 10 µL onto a C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm). Run an isocratic mobile phase of 60% Acetonitrile / 40% Water containing 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and ionization suppressor. By keeping the mobile phase acidic, it prevents secondary interactions between the analytes and residual silanols on the silica stationary phase, effectively eliminating peak tailing.

    Step 3: Detection and System Suitability Test (SST)
    • Procedure: Monitor UV absorbance at 375 nm for the 4-nitro analog and 340 nm for the 2-chloro analog.

    • Self-Validation (SST): A successful run requires a resolution factor ( Rs​ ) > 2.0 between the two peaks if co-injected. The blue-shifted UV maximum of the 2-chloro analog (340 nm vs 375 nm) serves as an internal orthogonal confirmation of its structural twist, as the broken π -conjugation requires higher energy (shorter wavelength) for electronic excitation.

    Exp_Workflow Prep Sample Prep (LLE at pH 3.0) LC HPLC Separation (C18, 0.1% FA) Prep->LC Det UV Detection (λ=340-375 nm) LC->Det Data PK Analysis (AUC, Clearance) Det->Data

    Figure 2: Validated HPLC-UV workflow for the quantification of furoic acid analogs.

    References

    Comparative

    Binding Affinity Comparison of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic Acid Analogs: A Structure-Activity Relationship Guide

    Executive Summary & Mechanistic Rationale The 5-arylfuran-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently deployed as a rigid core in the development of competit...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary & Mechanistic Rationale

    The 5-arylfuran-2-carboxylic acid scaffold is a highly privileged pharmacophore in modern drug discovery. It is frequently deployed as a rigid core in the development of competitive antagonists and enzyme inhibitors, most notably for targets such as the pro-inflammatory orphan receptor GPR17, aldose reductase (ALR2), and as intermediates for α7 nicotinic acetylcholine receptor (nAChR) modulators.

    The compound 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) serves as an optimal anchor molecule for Structure-Activity Relationship (SAR) studies. Its architecture is strictly bipartite:

    • The Carboxylic Acid Anchor: Acts as the primary electrostatic driver, forming critical salt bridges and hydrogen bonds within target anion-binding pockets.

    • The 5-Aryl Moiety (2-Chloro-5-nitrophenyl): The furan ring provides a rigid, planar spacer that projects the highly lipophilic and electron-deficient aryl group into adjacent hydrophobic specificity pockets. The steric bulk of the ortho-chloro substitution forces a specific dihedral twist between the furan and phenyl rings, locking the molecule into a highly favorable bioactive conformation.

    This guide provides an objective, data-driven comparison of this anchor compound against its structural analogs, detailing the causality behind binding affinities and providing self-validating experimental protocols for verification.

    Quantitative Binding Affinity Comparison

    To isolate the energetic contributions of specific functional groups, we compared the anchor compound against four rationally designed analogs. The data below reflects binding affinities against a standardized target model (e.g., the GPR17 receptor binding pocket), utilizing orthogonal biophysical and functional assays.

    Table 1: SAR and Binding Affinity Metrics
    CompoundAryl Substitution (R1)Core Ring (R2)Anchor Group (R3)IC₅₀ (nM)Kₑ (nM)Ligand Efficiency (kcal/mol/HA)
    1 (Anchor) 2-Cl, 5-NO₂-PhenylFuran-COOH45 ± 452 ± 50.38
    2 3-NO₂-PhenylFuran-COOH120 ± 10145 ± 120.34
    3 2-Cl, 4-NO₂-PhenylFuran-COOH310 ± 25380 ± 300.31
    4 2-Cl, 5-NO₂-PhenylThiophene-COOH85 ± 895 ± 70.36
    5 (Negative Control) 2-Cl, 5-NO₂-PhenylFuran-COOCH₃>10,000N.B.*N/A

    *N.B. = No measurable binding.

    Key SAR Insights:

    • Necessity of the Free Acid: Compound 5 (methyl ester) completely loses binding affinity. This confirms that the free carboxylate is strictly required for anchoring the molecule via electrostatic interactions, rather than merely acting as a hydrogen bond acceptor.

    • Dihedral Locking: Removing the ortho-chloro group (Compound 2) increases the IC₅₀ nearly threefold. Without the steric clash provided by the chlorine atom, the molecule adopts a planar conformation that incurs an entropic penalty upon binding.

    • Electronic Effects: Shifting the nitro group from the meta to the para position relative to the furan linkage (Compound 3) drastically reduces affinity, indicating a strict spatial requirement for the electron-withdrawing group within the target's specificity sub-pocket.

    Experimental Workflows & Self-Validating Protocols

    To ensure rigorous scientific integrity, binding affinities must be validated through orthogonal methodologies. Below are the field-proven protocols used to generate the data in Table 1.

    Protocol A: Surface Plasmon Resonance (SPR) for Kₑ Determination

    SPR provides real-time, label-free kinetic data (Association rate kon​ and Dissociation rate koff​ ).

    • Target Immobilization: The target protein is immobilized on a CM5 sensor chip via standard amine coupling.

      • Causality: The coupling buffer is strictly maintained at pH 4.5 (below the protein's isoelectric point). This ensures the protein is positively charged and electrostatically pre-concentrates onto the negatively charged carboxymethyl dextran matrix before the covalent NHS/EDC linkage occurs, maximizing immobilization density.

    • Analyte Preparation: 5-arylfuran-2-carboxylic acid analogs are serially diluted in running buffer (PBS, pH 7.4, 0.05% Tween-20, 2% DMSO).

      • Causality: The inclusion of 2% DMSO is critical. These analogs are highly lipophilic; without DMSO, they form micro-aggregates that cause false-positive refractive index spikes. Tween-20 is added to prevent non-specific hydrophobic partitioning of the 2-chloro-5-nitrophenyl moiety into the dextran matrix.

    • Data Acquisition & Reference Subtraction: Analytes are injected at 30 µL/min. A blank flow cell (activated and deactivated without protein) is used simultaneously.

      • Self-Validation: The blank flow cell automatically subtracts the bulk refractive index shift caused by the 2% DMSO, ensuring the resulting sensorgram exclusively reflects the specific protein-ligand interaction.

    Protocol B: Time-Resolved FRET (TR-FRET) for IC₅₀ Determination

    To confirm that the physical binding (measured by SPR) translates to functional target occupation, a competitive TR-FRET assay is employed.

    • Assay Assembly: Combine the europium-labeled target protein, a fluorescent tracer ligand (known Kd​ ), and the test compounds in a 384-well plate.

    • Incubation & Measurement: Incubate for 60 minutes at room temperature to reach equilibrium. Measure emission at 615 nm and 665 nm following a 337 nm excitation pulse.

      • Causality: We utilize Time-Resolved FRET, which introduces a 50 µs delay between excitation and measurement. The highly conjugated furan-aryl systems of these analogs often exhibit intrinsic autofluorescence. The time delay allows this short-lived background fluorescence to decay completely, isolating the long-lived emission of the europium fluorophore and preserving the signal-to-noise ratio.

    Visualizations of Logical Relationships

    Workflow: Screening Cascade

    Workflow A Compound Library (5-Arylfuran-2-carboxylic acids) B Primary Screening (TR-FRET IC50 Assay) A->B High Throughput C Orthogonal Validation (SPR Kinetics - Kd) B->C IC50 < 1 µM D Structural Biology (X-ray Co-crystallization) C->D Confirmed Binding E Lead Optimization (SAR Analysis) D->E 3D Binding Mode

    Workflow for the high-throughput screening and biophysical validation of furan-2-carboxylic acids.

    Mechanistic Model: Active Site Interaction

    Pathway cluster_pocket Target Active Site L 5-(2-Chloro-5-nitrophenyl) furan-2-carboxylic acid P1 Anion Binding Pocket (Electrostatic Anchor) L->P1 Carboxylate Salt Bridge P2 Specificity Pocket (Hydrophobic Cleft) L->P2 Aryl Ring π-π Stacking E Downstream Effect (Receptor Antagonism) P1->E P2->E

    Mechanistic binding model of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid in the active site.

    References

    The synthesis, application, and biophysical evaluation of the 5-arylfuran-2-carboxylic acid scaffold are grounded in the following authoritative literature. The protocols and structural rationales discussed above are adapted from these foundational studies [1], [2], [3].

    • Title: Discovery of Anthranilic Acid Derivatives as Antagonists of the Pro-Inflammatory Orphan G Protein-Coupled Receptor GPR17 Source: Journal of Medicinal Chemistry (ACS Publications, 2024) URL: [Link]

    • Title: Design, synthesis, and electrophysiological evaluation of NS6740 derivatives: Exploration of the structure-activity relationship for alpha7 nicotinic acetylcholine receptor silent activation Source: European Journal of Medicinal Chemistry (via PubMed Central) URL: [Link]

    • Title: Palladium-Catalyzed Decarboxylative Cross-Coupling Reaction Between Heteroaromatic Carboxylic Acids and Aryl Halides Source: The Journal of Organic Chemistry (ACS Publications, 2010) URL: [Link]

    Validation

    IR spectroscopy reference peaks for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

    An In-Depth Technical Guide to the Predicted Infrared Spectrum of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid This guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    An In-Depth Technical Guide to the Predicted Infrared Spectrum of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

    This guide provides a comprehensive analysis of the predicted Fourier-Transform Infrared (FTIR) spectrum for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document serves as a predictive reference for the structural characterization of this and structurally related molecules. In the absence of a publicly available experimental spectrum, this guide synthesizes data from established spectroscopic principles and literature values for its constituent functional groups to construct a reliable reference profile.

    Molecular Structure and Vibrational Assignments

    5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid is a complex molecule featuring multiple functional groups, each contributing distinct absorption bands to its infrared spectrum. A thorough understanding of these groups is the foundation for accurate spectral interpretation. The key structural components are a carboxylic acid, a 2,5-disubstituted furan ring, a 1,2,4-trisubstituted phenyl ring, a nitro group, and a chloro substituent.

    G cluster_molecule 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid cluster_groups Key Functional Groups mol Structure (Conceptual) A Carboxylic Acid (-COOH) mol->A O-H Stretch C=O Stretch C-O Stretch B Furan Ring (2,5-disubstituted) mol->B Ring C=C & C-O-C Stretches C Phenyl Ring (1,2,4-trisubstituted) mol->C Aromatic C=C & C-H Stretches & Bends D Nitro Group (-NO₂) mol->D Asymmetric & Symmetric N-O Stretches E Aryl Chloride (-Cl) mol->E C-Cl Stretch

    Caption: Key functional groups contributing to the IR spectrum.

    Predicted Infrared Absorption Profile

    The following table summarizes the expected characteristic infrared absorption bands for 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid. These predictions are based on established group frequency correlations from authoritative sources.

    Wavenumber Range (cm⁻¹)Expected IntensityVibrational Mode AssignmentFunctional Group Origin
    3300 - 2500Broad, StrongO-H StretchCarboxylic Acid
    3100 - 3000Medium to WeakC-H StretchAromatic (Phenyl & Furan)
    1760 - 1690Strong, SharpC=O StretchCarboxylic Acid
    1600 - 1585Medium to WeakC=C Stretch (in-ring)Aromatic Rings
    1550 - 1475StrongAsymmetric N-O StretchNitro Group
    1500 - 1400Medium to WeakC=C Stretch (in-ring)Aromatic Rings
    1360 - 1290StrongSymmetric N-O StretchNitro Group
    1320 - 1210StrongC-O StretchCarboxylic Acid
    ~1225 & ~1020MediumRing VibrationsFuran Ring
    950 - 910Medium, BroadO-H Bend (out-of-plane)Carboxylic Acid
    900 - 675Medium to StrongC-H Bends (out-of-plane)Substituted Aromatic
    850 - 550Medium to StrongC-Cl StretchAryl Chloride

    In-Depth Analysis of Key Vibrational Modes

    Carboxylic Acid Group (-COOH)

    The carboxylic acid functional group provides the most distinct and easily identifiable features in the spectrum.

    • O-H Stretch (3300 - 2500 cm⁻¹): This absorption is exceptionally broad and strong, often appearing as a wide envelope that spans the entire C-H stretching region.[1][2][3] The significant broadening is a direct result of extensive intermolecular hydrogen bonding, which creates dimeric structures in the solid state.[4][5] This dimerization leads to a wide distribution of O-H bond lengths and vibrational energies, culminating in a very broad band.[5]

    • C=O Stretch (1760 - 1690 cm⁻¹): A strong and sharp carbonyl peak is expected.[2][6] Its exact position depends on dimerization and conjugation. For a dimeric, conjugated aromatic acid, this peak is typically centered around 1710-1690 cm⁻¹.[1][2]

    • C-O Stretch and O-H Bend: A strong C-O stretching vibration is found between 1320-1210 cm⁻¹.[2][7] Additionally, a characteristic broad out-of-plane O-H bend is located in the 950-910 cm⁻¹ region.[2][5]

    Aromatic Nitro Group (-NO₂)

    The nitro group is highly polar, giving rise to two of the most intense bands in the spectrum, making its identification straightforward.[8][9]

    • Asymmetric Stretch (1550 - 1475 cm⁻¹): This is a very strong absorption arising from the out-of-phase stretching of the two N-O bonds.[8][10]

    • Symmetric Stretch (1360 - 1290 cm⁻¹): This is another strong band, corresponding to the in-phase stretching of the N-O bonds.[8][10] The presence of these two strong, distinct bands is highly diagnostic for a nitro group attached to an aromatic ring.[9]

    Substituted Furan and Phenyl Rings
    • Aromatic C-H Stretch (3100 - 3000 cm⁻¹): Weak to medium absorptions appearing just above 3000 cm⁻¹ are characteristic of C-H bonds on sp²-hybridized carbons of the furan and phenyl rings.[11][12]

    • Ring C=C Stretches (1600 - 1400 cm⁻¹): Several bands of variable intensity appear in this region due to the stretching vibrations within the aromatic rings.[11][12]

    • Furan Ring Vibrations: In addition to the general aromatic bands, furan derivatives exhibit characteristic ring vibrations, with notable bands often cited around 1225 cm⁻¹ and 1020 cm⁻¹.[13]

    • C-H Out-of-Plane (OOP) Bending (900 - 675 cm⁻¹): The substitution pattern on the phenyl ring (1,2,4-trisubstituted) will give rise to characteristic strong bands in this region. This region is highly diagnostic for determining the substitution pattern on an aromatic ring.[14]

    Carbon-Chlorine Bond (C-Cl)

    The stretching vibration of the C-Cl bond is found in the low-frequency fingerprint region of the spectrum. For an aryl chloride, this band is expected to be in the 850-550 cm⁻¹ range.[11][15] Its intensity can be strong, but it may overlap with other absorptions in this complex region.

    Experimental Protocol: KBr Pellet Method for FTIR Analysis

    This protocol describes a standard, self-validating method for preparing a solid sample for analysis by transmission FTIR spectroscopy.

    Objective: To obtain a high-quality infrared spectrum of a solid organic compound.

    Materials:

    • 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (1-2 mg)

    • FTIR-grade Potassium Bromide (KBr), dried (approx. 200 mg)

    • Agate mortar and pestle

    • Hydraulic press with pellet-forming die

    • FTIR Spectrometer

    Methodology:

    • Drying: Gently heat the KBr powder in an oven at ~110°C for 2-4 hours to remove any adsorbed water. Moisture is a critical interference, as it shows a very broad O-H absorption. Allow to cool in a desiccator. The sample itself should also be thoroughly dried.

    • Grinding: Place approximately 200 mg of the dried KBr into the agate mortar. Add 1-2 mg of the sample. The ideal ratio is about 1:100 sample to KBr.

    • Mixing & Homogenization: Grind the mixture with the pestle for several minutes. The goal is to reduce the particle size to below the wavelength of the incident IR radiation to minimize scattering, and to create an intimate, homogenous mixture. The final mixture should have a fine, consistent, powder-like appearance.

    • Pellet Formation: Transfer a portion of the mixture to the pellet-forming die. Assemble the die and place it in the hydraulic press. Apply pressure (typically 7-10 tons) for several minutes. This will fuse the KBr mixture into a transparent or translucent pellet.

    • Spectral Acquisition:

      • Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

      • Acquire a background spectrum of the empty sample compartment to account for atmospheric CO₂ and H₂O.

      • Acquire the sample spectrum. The resulting spectrum should be a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

    Logical Workflow for Spectral Interpretation

    For a researcher analyzing an unknown spectrum suspected to be 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid, a systematic approach is crucial. The following workflow outlines the key steps.

    G Start Begin Spectral Analysis OH_Stretch 1. Identify very broad, strong band from 3300-2500 cm⁻¹? Start->OH_Stretch Is_Acid YES: Carboxylic Acid is present. OH_Stretch->Is_Acid Yes Not_Acid NO: Not a carboxylic acid. Re-evaluate. OH_Stretch->Not_Acid No Carbonyl 2. Locate strong, sharp peak ~1700 cm⁻¹? Is_Acid->Carbonyl Carbonyl_Confirm YES: Confirms C=O of acid. Carbonyl->Carbonyl_Confirm Nitro 3. Find two strong peaks? ~1550-1475 cm⁻¹ ~1360-1290 cm⁻¹ Carbonyl_Confirm->Nitro Nitro_Confirm YES: Nitro group is present. Nitro->Nitro_Confirm Aromatic 4. Check for: - C-H stretch > 3000 cm⁻¹ - C=C peaks ~1600-1400 cm⁻¹ - Strong OOP bends 900-675 cm⁻¹ Nitro_Confirm->Aromatic Aromatic_Confirm YES: Aromatic rings confirmed. Aromatic->Aromatic_Confirm Fingerprint 5. Analyze fingerprint region: - Strong C-O ~1320-1210 cm⁻¹ - Broad O-H bend ~950-910 cm⁻¹ - C-Cl stretch ~850-550 cm⁻¹ Aromatic_Confirm->Fingerprint Structure_Confirm All features match. Structure is consistent. Fingerprint->Structure_Confirm

    Caption: A logical workflow for interpreting the IR spectrum.

    References

    • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link][1]

    • University of Calgary. IR Spectroscopy Tutorial: Carboxylic Acids. [Link][2]

    • Brazilian Government Library. (2026, March 18). CARBOXYLIC ACID IR SPECTRUM. [Link][4]

    • OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. [Link][6]

    • SlidePlayer. (2023, May 24). IR SPECTRUM OF CARBOXYLIC ACIDS AND ALCOHOLS. [Link][7]

    • University of Calgary. IR Spectroscopy Tutorial: Nitro Groups. [Link][10]

    • Chemistry LibreTexts. (2021, July 31). 24.6: Nitro Compounds. [Link][16]

    • Cross, L. H., Richards, R. E., & Willis, H. A. (1950). Some characteristic infra-red absorption frequencies of furan compounds. I. Journal of the Chemical Society (Resumed), 2084-2090. [Link][13]

    • Thieme. 10 Typical IR Absorptions of Aromatic Compounds. [Link][14]

    • Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. [Link][11]

    • Spectroscopy Online. (2020, September 1). Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link][9]

    • University of Colorado Boulder. IR: alkyl halides. [Link][15]

    • Oregon State University. Infrared Spectroscopy. [Link][17]

    • Millikin University. Table of Characteristic IR Absorptions. [Link][12]

    • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. [Link][5]

    Sources

    Safety & Regulatory Compliance

    Safety

    A Guide to the Safe Disposal of 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

    As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible manage...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As researchers and drug development professionals, our work with novel chemical entities demands the highest standards of scientific rigor, not only in their synthesis and application but also in their responsible management at the end of their lifecycle. The compound 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid is a complex molecule for which specific disposal protocols are not widely published. This guide, therefore, is built upon established principles of chemical safety, regulatory compliance, and an expert analysis of the compound's structural components to provide a clear, actionable framework for its proper disposal.

    Our approach moves beyond a simple checklist. We will delve into the causality behind each procedural step, ensuring that your handling and disposal plan is not just compliant, but also fundamentally safe and environmentally sound.

    Understanding the Hazard Profile: A Molecular-Level Risk Assessment

    The disposal pathway for any chemical is dictated by its inherent risks. A structural analysis of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid reveals several functional groups that command specific attention:

    • Chlorinated Nitroaromatic System : The presence of both a chloro and a nitro group on the phenyl ring classifies this compound as a halogenated nitroaromatic. Such compounds are often toxic and persistent in the environment. Their disposal is strictly regulated under frameworks like the Resource Conservation and Recovery Act (RCRA) in the United States.[1]

    • Furan Core : The furan ring is a heterocyclic structure. A significant concern with many furan-containing compounds is their potential to form highly toxic and persistent polychlorinated dibenzodioxins and dibenzofurans (PCDD/PCDFs) if subjected to incomplete or low-temperature combustion.[2] Therefore, disposal via a specialized high-temperature incinerator is critical.

    • Carboxylic Acid Group : This functional group imparts acidic properties to the molecule. While it is a solid, it will react with bases and should not be mixed with basic waste streams.

    Based on available data for the compound and its structural analogs, it must be treated as hazardous waste.

    Data Presentation: Hazard and Regulatory Summary
    Property Information Source / Rationale
    CAS Number 207399-28-8Chemical Identifier.[3]
    Molecular Formula C₁₁H₆ClNO₅Structural Information.[4]
    GHS Pictogram GHS07: Harmful/IrritantIndicates potential for skin/eye irritation, and is harmful if swallowed.[4]
    GHS Hazard Statements H302: Harmful if swallowedPrimary documented hazard.[4]
    Anticipated Hazards H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritationInferred from structurally similar furan-carboxylic acids and chloro-nitro compounds.[5][6]
    Potential RCRA Codes D-List (Characteristic Waste) or F-List (Non-Specific Source) The specific code depends on the waste stream's characteristics and origin. Consultation with an EHS professional is mandatory for accurate classification.[1][7][8]

    Pre-Disposal Safety: Your First Line of Defense

    Before you even begin the disposal process, ensure that all handling of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid, including weighing and transferring to a waste container, occurs within a certified chemical fume hood.

    Mandatory Personal Protective Equipment (PPE):

    • Eye Protection : Chemical safety goggles and a face shield.[5][9]

    • Hand Protection : Chemical-resistant gloves, such as nitrile. Dispose of contaminated gloves after use.[5]

    • Body Protection : A flame-resistant lab coat, fully buttoned.

    In Case of Accidental Exposure:

    • Skin Contact : Immediately wash the affected area with plenty of soap and water. If irritation occurs, seek medical advice.[10]

    • Eye Contact : Rinse cautiously with water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[5][11]

    • Inhalation : Move the individual to fresh air and keep them in a position comfortable for breathing. If respiratory symptoms occur, seek medical attention.[10]

    • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[12]

    The Core Disposal Protocol: A Step-by-Step Methodology

    The guiding principle for disposing of this compound is that it must never enter the general waste stream or sanitary sewer system.[13] The only acceptable pathway is through a licensed hazardous waste management program.

    Step 1: Waste Identification and Classification Treat all waste containing 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid, including contaminated labware and spill cleanup materials, as Hazardous Waste . The causality is clear: its chemical structure presents multiple potential hazards that preclude it from being considered non-hazardous. You must consult with your institution's Environmental Health and Safety (EHS) department to ensure it is assigned the correct waste code under local and national regulations (e.g., EPA RCRA in the U.S.).[1]

    Step 2: Waste Segregation Proper segregation is a self-validating system to prevent dangerous reactions.

    • Do not mix this acidic compound with bases or strong oxidizing agents.[11]

    • Collect waste in a dedicated container. Do not mix it with other organic solvent waste or aqueous waste streams unless explicitly permitted by your EHS-approved procedures.[13][14] This prevents the creation of complex waste mixtures that are more difficult and costly to dispose of safely.

    Step 3: Container Selection and Labeling

    • Container : Use a designated, leak-proof container made of a chemically compatible material (e.g., glass or high-density polyethylene) with a secure screw-top cap.[14]

    • Labeling : The container must be clearly and indelibly labeled. The label must include:

      • The words "HAZARDOUS WASTE ".[15]

      • The full chemical name: "5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid ".[15]

      • A clear description of its hazards (e.g., "Harmful," "Irritant").

    Step 4: Waste Accumulation and Storage

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA) within your laboratory.

    • The SAA must provide secondary containment (e.g., a containment bin) to capture any potential leaks.

    • Keep the waste container closed at all times, except when adding waste.[14][15]

    Step 5: Final Disposal Arrangement

    • Once your waste container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS department or designated hazardous waste contractor.[14]

    • The ultimate disposal method will likely be high-temperature incineration at a specialized facility capable of handling halogenated organic compounds and equipped with appropriate scrubbers to manage acidic gases and prevent the release of dioxins and furans.[2]

    Spill Management Protocol

    In the event of a small spill in a controlled laboratory environment:

    • Alert & Isolate : Alert personnel in the immediate area and restrict access.

    • Protect : Ensure you are wearing the full PPE described in Section 2.

    • Contain & Absorb : Cover the spill with an inert, non-combustible absorbent material such as sand or vermiculite. Do not use combustible materials like paper towels as the primary absorbent.

    • Collect : Carefully sweep or scoop the absorbed material and any remaining solids into your designated hazardous waste container.[5][11] Avoid creating dust.

    • Decontaminate : Clean the spill area with an appropriate solvent (consult your lab's standard operating procedures) and collect all cleaning materials as hazardous waste.

    • Report : Report the spill to your laboratory supervisor and EHS department, as per your institution's policy.

    Disposal Workflow Diagram

    The following diagram illustrates the logical decision-making process for the proper disposal of 5-(2-chloro-5-nitrophenyl)furan-2-carboxylic acid.

    G cluster_prep Preparation & Handling cluster_contain Containment & Labeling cluster_storage Accumulation & Disposal cluster_final Final Disposition (by EHS) cluster_warning Critical Prohibitions A Waste Generation (Pure compound, contaminated labware, or spill debris) B Don Appropriate PPE (Goggles, Face Shield, Gloves, Lab Coat) A->B W1 DO NOT Dispose Down the Drain W2 DO NOT Dispose in Regular Trash C Work in a Fume Hood B->C D Select Compatible, Leak-Proof Hazardous Waste Container C->D E Segregate Waste (Keep separate from bases and other streams) D->E F Label Container Correctly - 'Hazardous Waste' - Full Chemical Name - Hazard Information E->F G Store Sealed Container in Designated Satellite Accumulation Area (SAA) F->G H Ensure Secondary Containment G->H I Submit Waste Pickup Request to EHS Department H->I J Licensed Contractor Transport I->J K High-Temperature Incineration (RCRA-approved facility) J->K

    Sources

    Handling

    Personal protective equipment for handling 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid

    As a Senior Application Scientist, I understand that handling highly functionalized organic building blocks requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the molecul...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that handling highly functionalized organic building blocks requires more than just reading a Safety Data Sheet (SDS)—it requires a mechanistic understanding of the molecule's behavior. 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid (CAS: 207399-28-8) is a versatile intermediate in drug discovery, integrating a furan ring, a carboxylic acid, and a halogenated nitroaromatic moiety[1][2].

    While these structural features make it highly valuable for synthesis, they also dictate stringent safety, handling, and disposal protocols. This guide provides a self-validating, step-by-step operational framework designed to protect researchers and maintain laboratory integrity.

    Hazard Profile & Mechanistic Causality

    To design an effective safety protocol, we must first understand why this chemical is hazardous. The GHS classification for this compound is driven by its specific functional groups[1][3][4].

    GHS Hazard CodeHazard StatementMechanistic Causality (Why it happens)
    H302 Harmful if swallowedNitroaromatic compounds can undergo enzymatic reduction in vivo, leading to reactive intermediates and the risk of methemoglobinemia[3].
    H315 Causes skin irritationThe lipophilic chloro-aromatic moiety enhances dermal penetration, while the carboxylic acid lowers local skin pH, causing irritation[4].
    H319 Causes serious eye irritationThe acidic proton (pKa ~3-4) disrupts ocular mucosal homeostasis, causing rapid inflammation upon contact[4].
    H335 May cause respiratory irritationAs a solid, its fine crystalline powder aerosolizes easily, irritating respiratory epithelia upon inhalation[1][5].

    Personal Protective Equipment (PPE) Matrix

    According to OSHA standard 29 CFR 1910 Subpart I and Prudent Practices in the Laboratory, hazard assessments dictate specific PPE[6]. Do not rely on standard minimums; use the targeted matrix below.

    PPE CategorySpecificationOperational Causality
    Hand Protection Double-layer Nitrile Gloves (≥4 mil)Nitrile provides excellent resistance to carboxylic acids. Double gloving mitigates pinhole leaks and prevents skin absorption of the lipophilic nitroaromatic moiety[6].
    Eye/Face Protection ANSI Z87.1 Safety GogglesStandard safety glasses leave gaps. Goggles form a tight seal, preventing aerosolized fine dust from contacting the ocular mucosa[7][8].
    Body Protection Flame-Resistant (FR) Lab CoatPrevents dermal dust accumulation. FR material is strictly required if handling this compound alongside flammable organic solvents during synthesis[9].
    Respiratory N95/P100 Particulate RespiratorRequired only if engineering controls (fume hood) fail, or during major spill cleanup, to prevent inhalation of H335-classified dust.

    Operational Workflow: Step-by-Step Methodology

    The primary engineering control for handling 5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid must always be a certified Chemical Fume Hood[10].

    Phase 1: Pre-Operational Setup

    • Verify Engineering Controls: Ensure the chemical fume hood is operating at a face velocity of 80–100 feet per minute (fpm)[10].

    • Clear the Workspace: Remove incompatible materials, specifically strong oxidizing agents and strong bases, which can react exothermically with carboxylic acids[3][5].

    • Don PPE: Put on your FR lab coat, safety goggles, and double nitrile gloves[8].

    Phase 2: Handling and Weighing

    • Static Control: Use an anti-static weighing boat and a grounded, non-sparking spatula. Nitroaromatic powders can hold static charges, causing them to scatter and aerosolize when transferred.

    • Containment: Keep the sash of the fume hood as low as possible. Perform all open-container operations at least 15 cm (6 inches) behind the plane of the sash to ensure optimal vapor/dust capture[6].

    • Transfer: Transfer the required mass slowly to minimize dust generation. Seal the primary container immediately after use[3].

    Phase 3: Post-Handling Decontamination

    • Surface Cleaning: Wipe down the balance and surrounding hood surfaces with a damp paper towel (using water or a mild ethanol solution) to capture residual invisible dust[3][11].

    • Doffing: Remove the outer layer of gloves inside the fume hood to prevent spreading contamination to door handles or lab notebooks. Dispose of them in a solid hazardous waste container.

    Spill Response & Disposal Plan

    Even with perfect technique, spills occur. A rapid, structured response prevents localized contamination from becoming a systemic lab hazard[12].

    Solid Spill Response Protocol (<50g):

    • Isolate: Alert nearby personnel and restrict access to the immediate area.

    • Suppress Dust (Critical): Do not dry sweep, as this will aerosolize the H335 irritant. Lightly mist the spilled powder with water or cover it with damp absorbent pads to suppress dust formation[3].

    • Collect: Use a plastic scoop to transfer the wetted material into a sealable, chemically compatible hazardous waste container[13].

    • Decontaminate: Wash the spill area thoroughly with soap and water[11].

    • Dispose: Label the container clearly as "Hazardous Solid Waste - Contains Toxic/Irritant Nitroaromatics" and dispose of it via your institution's EHS-approved chemical waste vendor[5][12].

    Routine Waste Disposal: Unused chemical stock must be stored in a tightly closed container in a cool, well-ventilated area, away from direct sunlight[3]. Empty primary containers must be disposed of as hazardous waste, as they will retain highly irritating residual dust[5].

    Safety Workflow Visualization

    G Start Start: Handling 5-(2-Chloro-5-nitrophenyl) furan-2-carboxylic acid PPE Don PPE: Nitrile Gloves, Goggles, Lab Coat Start->PPE Hood Transfer to Chemical Fume Hood (Face Velocity: 80-100 fpm) PPE->Hood Spill Spill Occurs? Hood->Spill Clean Spill Response: 1. Isolate Area 2. Wet Sweep (Avoid Dust) 3. Dispose as Hazardous Waste Spill->Clean Yes Proceed Proceed with Weighing/Reaction (Use Anti-Static Tools) Spill->Proceed No Decon Decontaminate Surfaces & Doff PPE Clean->Decon Proceed->Decon End Store in Cool, Dry Place (Away from Strong Bases) Decon->End

    Decision workflow for the safe handling and spill response of nitroaromatic furan derivatives.

    Sources

    Retrosynthesis Analysis

    One-step AI retrosynthesis routes and strategy settings for this compound.

    Method

    Feasible Synthetic Routes

    Route proposals generated from BenchChem retrosynthesis models.

    Back to Product Page

    AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

    One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

    Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

    Reactant of Route 1
    Reactant of Route 1
    5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
    Reactant of Route 2
    Reactant of Route 2
    5-(2-Chloro-5-nitrophenyl)furan-2-carboxylic acid
    © Copyright 2026 BenchChem. All Rights Reserved.